Crotonyl-CoA
Description
Significance of Acyl-Coenzyme A Intermediates in Metabolism
Acyl-Coenzyme A (acyl-CoA) molecules are central to metabolism, serving as activated forms of fatty acids and other carboxylic acids. The attachment of an acyl group to Coenzyme A (CoA) via a high-energy thioester bond renders the acyl group biochemically reactive, priming it for a variety of metabolic transformations. This activation is crucial for processes such as fatty acid synthesis and degradation, the Krebs cycle, and the metabolism of amino acids.
Acyl-CoAs are not merely metabolic intermediates; they are also key regulatory molecules that can influence enzyme activity and gene expression. The pool of cellular acyl-CoAs reflects the metabolic state of the cell, and fluctuations in their concentrations can signal shifts in nutrient availability and energy demand. Long-chain fatty acyl-CoAs, for instance, are involved in regulating metabolic enzymes and signaling pathways.
Overview of Crotonoyl-CoA's Central Role in Intermediary Metabolism
Crotonoyl-CoA is a key intermediate in the beta-oxidation of fatty acids, the primary pathway for breaking down fatty acids to produce acetyl-CoA. wikipedia.org Specifically, it is formed during the degradation of even-numbered saturated fatty acids. The introduction of a double bond to form crotonoyl-CoA is a critical step in this oxidative spiral. fiveable.me
Beyond fatty acid metabolism, crotonoyl-CoA is also an intermediate in the catabolism of the essential amino acids lysine (B10760008) and tryptophan. wikipedia.orgumaryland.edu The breakdown pathways of these amino acids converge to produce crotonoyl-CoA, which can then be further metabolized to generate energy. This dual role in both fatty acid and amino acid degradation underscores its importance as a central hub in intermediary metabolism. wikipedia.org
Recent research has also shed light on the role of crotonoyl-CoA in epigenetic regulation. The crotonyl group from crotonoyl-CoA can be transferred to lysine residues on histone proteins, a post-translational modification known as histone crotonylation. This modification is associated with active gene transcription, suggesting that crotonoyl-CoA links cellular metabolic status directly to the regulation of gene expression. wikipedia.org
Historical Context of Crotonoyl-CoA Research and Key Discoveries
The understanding of crotonoyl-CoA's role is intrinsically linked to the broader discoveries in the field of fatty acid metabolism. In the mid-20th century, Fritz Lipmann's discovery of Coenzyme A, for which he was awarded the Nobel Prize in Physiology or Medicine in 1953, was a foundational breakthrough. uu.nl His work revealed the principle of acyl group activation, a concept essential for understanding how fatty acids are metabolized. uu.nl
Building on this, Feodor Lynen and Konrad Bloch made seminal contributions to elucidating the mechanisms of fatty acid and cholesterol metabolism, earning them the Nobel Prize in Physiology or Medicine in 1964. researchgate.net Lynen's work was particularly crucial in detailing the steps of the "fatty acid cycle" (now known as beta-oxidation), where he demonstrated that the intermediates were derivatives of Coenzyme A. uu.nl The identification of the enzymes of beta-oxidation, such as enoyl-CoA hydratase (also known as crotonase), which acts on crotonoyl-CoA, was a key part of this research. nih.gov The enzyme's name itself, "crotonase," highlights the early recognition of its activity on a crotonyl-like substrate.
While a single definitive "discovery" of crotonoyl-CoA is not pinpointed to a specific date or publication, its existence and role as an intermediate were established through the meticulous work of these and other researchers in dissecting the enzymatic steps of fatty acid oxidation. More recent discoveries have expanded our understanding of crotonoyl-CoA beyond a simple metabolic intermediate, with the identification of crotonyl-CoA carboxylase/reductase in bacteria and the revelation of its role in histone modification, opening new avenues of research. wikipedia.orgnih.gov
Structure
2D Structure
Properties
CAS No. |
992-67-6 |
|---|---|
Molecular Formula |
C25H40N7O17P3S |
Molecular Weight |
835.6 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] but-2-enethioate |
InChI |
InChI=1S/C25H40N7O17P3S/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32/h4-5,12-14,18-20,24,35-36H,6-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14-,18-,19-,20+,24-/m1/s1 |
InChI Key |
KFWWCMJSYSSPSK-CITAKDKDSA-N |
Isomeric SMILES |
CC=CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Synonyms |
coenzyme A, crotonyl- crotonyl-CoA crotonyl-coenzyme A |
Origin of Product |
United States |
Enzymatic Biogenesis and Catabolism of Crotonoyl Coa
Biosynthetic Pathways of Crotonoyl-CoA
The generation of crotonoyl-CoA within the cell, primarily in the mitochondria, occurs through two major routes: the oxidation of fatty acids and the catabolism of specific amino acids. researchgate.net
From Fatty Acid Oxidation Pathways
Fatty acid oxidation, also known as β-oxidation, is a primary source of crotonoyl-CoA. This cyclical process breaks down fatty acyl-CoA molecules into acetyl-CoA units, generating energy-rich molecules in the process. wikipedia.org Crotonoyl-CoA emerges as an intermediate during the degradation of both short-chain and branched-chain fatty acids.
The degradation of short-chain fatty acids is a significant contributor to the crotonoyl-CoA pool. For instance, butyryl-CoA, derived from the four-carbon fatty acid butyrate (B1204436), is a major substrate for short-chain acyl-CoA dehydrogenase (SCAD). mdpi.com This enzyme catalyzes the oxidation of butyryl-CoA, leading directly to the formation of crotonoyl-CoA. mdpi.com
The breakdown of branched-chain fatty acids also yields crotonoyl-CoA. While the pathways are more complex than for straight-chain fatty acids, they converge at points where crotonoyl-CoA is produced as an intermediate. hmdb.cafoodb.ca
A family of enzymes known as acyl-CoA dehydrogenases (ACADs) is central to the initial step of each β-oxidation cycle. wikipedia.org These flavoenzymes catalyze the introduction of a double bond into the fatty acyl-CoA chain, producing a trans-2-enoyl-CoA intermediate. wikipedia.org Several members of this family are involved in pathways that can lead to crotonoyl-CoA.
Short-Chain Acyl-CoA Dehydrogenase (SCAD/ACADS): As mentioned, SCAD is primarily responsible for the dehydrogenation of short-chain acyl-CoAs like butyryl-CoA to form crotonoyl-CoA. mdpi.com
Medium-Chain Acyl-CoA Dehydrogenase (MCAD): MCAD acts on medium-chain fatty acids and is crucial for their breakdown. mdpi.com While its primary substrates are longer than butyryl-CoA, the subsequent cycles of β-oxidation on these fatty acids will eventually produce shorter chains that lead to crotonoyl-CoA.
Acyl-CoA Oxidases (ACOX1, ACOX3): In peroxisomes, a different set of enzymes, the acyl-CoA oxidases, carry out the initial dehydrogenation step of fatty acid oxidation. hmdb.caumaryland.edu ACOX1 and ACOX3 are involved in the oxidation of straight-chain and branched-chain fatty acids, respectively, and their activity also contributes to the cellular pool of enoyl-CoA intermediates, including crotonoyl-CoA. hmdb.caumaryland.edu
| Enzyme Family | Specific Enzyme | Substrate Examples | Product | Cellular Location |
| Acyl-CoA Dehydrogenases | SCAD (ACADS) | Butyryl-CoA | Crotonoyl-CoA | Mitochondria |
| MCAD | Medium-Chain Acyl-CoAs | Enoyl-CoAs | Mitochondria | |
| Acyl-CoA Oxidases | ACOX1 | Palmitoyl-CoA | trans-2-Enoyl-CoA | Peroxisome |
| ACOX3 | Pristanoyl-CoA | trans-2-Enoyl-CoA | Peroxisome |
Following the formation of the trans-2-enoyl-CoA by acyl-CoA dehydrogenases, the next step in β-oxidation is catalyzed by enoyl-CoA hydratase, also commonly known as crotonase. wikipedia.orgontosight.ainih.gov This enzyme adds a water molecule across the double bond of the enoyl-CoA intermediate. wikipedia.orgontosight.ai In the context of crotonoyl-CoA catabolism, crotonase catalyzes the hydration of crotonoyl-CoA to form (S)-3-hydroxybutanoyl-CoA. ontosight.ai This reaction is reversible, and under certain metabolic conditions, the dehydration of (S)-3-hydroxybutanoyl-CoA can lead to the formation of crotonoyl-CoA. ontosight.ai Short-chain enoyl-CoA hydratase (ECHS1) is particularly efficient at hydrolyzing crotonyl-CoA. ahajournals.org
From Amino Acid Catabolism
The breakdown of certain amino acids provides another significant pathway for crotonoyl-CoA synthesis. Specifically, the catabolic pathways of lysine (B10760008) and tryptophan converge to produce glutaryl-CoA. researchgate.nethmdb.caumaryland.edu The enzyme glutaryl-CoA dehydrogenase then catalyzes the oxidative decarboxylation of glutaryl-CoA to yield crotonoyl-CoA. nih.govnih.gov This link between amino acid metabolism and fatty acid metabolism highlights the central role of crotonoyl-CoA as a metabolic hub. researchgate.netwikipedia.org In certain cancer cells, such as glioblastoma stem cells, the upregulation of glutaryl-CoA dehydrogenase (GCDH) and downregulation of enoyl-CoA hydratase short chain 1 (ECHS1) leads to an accumulation of intracellular crotonoyl-CoA. nih.gov
| Precursor Amino Acids | Key Intermediate | Enzyme | Product |
| Lysine, Tryptophan | Glutaryl-CoA | Glutaryl-CoA Dehydrogenase (GCDH) | Crotonoyl-CoA |
Lysine Degradation Pathway
The catabolism of the essential amino acid L-lysine is a significant source of crotonoyl-CoA. nih.govsmpdb.ca This multi-step process, primarily taking place in the liver mitochondria, involves the conversion of L-lysine through several intermediates to ultimately yield glutaryl-CoA. smpdb.casmpdb.ca The degradation pathway converges with that of tryptophan at the level of α-ketoadipate, which is then converted to glutaryl-CoA. nih.govresearchgate.net The final step in this sequence that produces crotonoyl-CoA is the oxidative decarboxylation of glutaryl-CoA. smpdb.casmpdb.ca This reaction is catalyzed by the enzyme glutaryl-CoA dehydrogenase. smpdb.ca
Tryptophan Degradation Pathway
Similar to lysine, the degradation of L-tryptophan also leads to the production of crotonoyl-CoA. morf-db.orgnih.gov The catabolic pathway of tryptophan merges with the lysine degradation pathway, converging at the intermediate α-ketoadipate. researchgate.net This common intermediate is subsequently converted to glutaryl-CoA. nih.govresearchgate.net The final step in this shared pathway is the conversion of glutaryl-CoA to crotonoyl-CoA and carbon dioxide, a reaction catalyzed by glutaryl-CoA dehydrogenase. wikipedia.orgnih.gov This process ensures that the carbon skeletons of both lysine and tryptophan can be channeled into the central metabolic pathways for energy generation. researchgate.net
Hydroxylysine Metabolism
The breakdown of L-hydroxylysine, an amino acid found in collagen, also contributes to the cellular pool of crotonoyl-CoA. wikipedia.orgnih.govcags.org.ae The metabolic pathway for hydroxylysine converges with those of lysine and tryptophan, ultimately leading to the formation of glutaryl-CoA. wikipedia.orgnih.govcags.org.ae The subsequent and final step in this pathway to produce crotonoyl-CoA is the oxidative decarboxylation of glutaryl-CoA, which is catalyzed by the mitochondrial enzyme glutaryl-CoA dehydrogenase. wikipedia.orgcags.org.aeuniprot.orgebi.ac.uk
Role of Glutaryl-CoA Dehydrogenase (GCDH)
Glutaryl-CoA dehydrogenase (GCDH) is a key mitochondrial enzyme that plays a critical role in the catabolism of L-lysine, L-hydroxylysine, and L-tryptophan. wikipedia.orgnih.govcags.org.ae This enzyme, a member of the acyl-CoA dehydrogenase family, catalyzes the oxidative decarboxylation of glutaryl-CoA to form crotonoyl-CoA and carbon dioxide. wikipedia.orgcags.org.aereactome.org The reaction utilizes flavin adenine (B156593) dinucleotide (FAD) as an electron acceptor, which is subsequently reoxidized by the electron transfer flavoprotein. wikipedia.orguniprot.org
The process involves the binding of glutaryl-CoA to the enzyme, followed by the abstraction of a proton. wikipedia.org This leads to the formation of an enzyme-bound intermediate, glutaconyl-CoA, which is then decarboxylated to yield crotonoyl-CoA. nih.govwikipedia.org The release of the crotonoyl-CoA product is considered the rate-limiting step in the enzyme's catalytic cycle. uniprot.org
Defects in the GCDH gene lead to the genetic disorder glutaric aciduria type I, characterized by the accumulation of glutaric and 3-hydroxyglutaric acids. wikipedia.orgmhmedical.com
From Butanoate Metabolism
Crotonoyl-CoA is a key intermediate in butanoate (butyrate) metabolism. morf-db.orgfoodb.cawikipedia.org It is formed through various enzymatic reactions within this pathway. hmdb.ca
Pathways Involving 3-Hydroxybutyryl-CoA Dehydratase
One of the primary routes for crotonoyl-CoA formation in butanoate metabolism involves the enzyme 3-hydroxybutyryl-CoA dehydratase (EC 4.2.1.55). morf-db.orghmdb.cafoodb.ca This enzyme catalyzes the dehydration of (3R)-3-hydroxybutanoyl-CoA, removing a water molecule to form crotonoyl-CoA. wikipedia.orgontosight.aiqmul.ac.uk This reaction is a crucial step in the beta-oxidation of fatty acids, a process that breaks down fatty acids to produce energy. ontosight.ai The systematic name for this enzyme is (3R)-3-hydroxybutanoyl-CoA hydro-lyase (crotonoyl-CoA-forming). wikipedia.orgqmul.ac.uk
Pathways Involving Glutaconyl-CoA Decarboxylase
In certain anaerobic bacteria, crotonoyl-CoA is produced through the action of glutaconyl-CoA decarboxylase (EC 4.1.1.70). morf-db.orgebi.ac.uk This enzyme catalyzes the decarboxylation of glutaconyl-CoA to crotonoyl-CoA. ebi.ac.ukresearchgate.net This reaction is notable because in some bacteria, such as Acidaminococcus fermentans, it is coupled to the transport of sodium ions across the cell membrane, thereby conserving the energy released from the decarboxylation reaction. ebi.ac.uknih.govnih.gov The process involves the spontaneous decarboxylation of glutaconyl-CoA to form an enolate intermediate, which is then protonated to yield the final product, crotonoyl-CoA. ebi.ac.uk
Pathways Involving Vinylacetyl-CoA Delta-Isomerase
Crotonoyl-CoA is a product of the isomerization of vinylacetyl-CoA, a reaction catalyzed by the enzyme vinylacetyl-CoA delta-isomerase (EC 5.3.3.3). hmdb.cawikipedia.org This enzyme belongs to the isomerase family, specifically the intramolecular oxidoreductases that transpose C=C bonds. wikipedia.org The systematic name for this enzyme class is vinylacetyl-CoA Delta3-Delta2-isomerase. wikipedia.org This reaction is a key step in butanoate (butyrate) metabolism. hmdb.cawikipedia.org The enzyme facilitates the migration of a double bond, converting vinylacetyl-CoA into the more metabolically tractable crotonoyl-CoA, which can then enter other pathways. ontosight.ai
The chemical reaction is as follows: Vinylacetyl-CoA ⇌ Crotonoyl-CoA wikipedia.org
This enzymatic process is crucial for preventing the accumulation of potentially toxic intermediates and for regulating metabolic flow. ontosight.ai
Pathways Involving Trans-2-Enoyl-CoA Reductase
Trans-2-enoyl-CoA reductase (TER) (EC 1.3.1.44) is an oxidoreductase primarily involved in the mitochondrial fatty acid synthesis pathway, where it catalyzes the reduction of trans-2-enoyl-CoAs to their corresponding acyl-CoAs. uniprot.orgplos.org Its primary role is the reduction of the carbon-carbon double bond of substrates like crotonoyl-CoA to yield butyryl-CoA. uniprot.orgebi.ac.uk
However, the reaction is reversible. uniprot.org While the forward reaction (reduction) is predominant in fatty acid synthesis, the reverse reaction (oxidation) can produce crotonoyl-CoA from butanoyl-CoA (butyryl-CoA). uniprot.org The enzyme can utilize both NADH and NADPH as electron donors, although it often shows higher specific activity with NADH. uniprot.org In Euglena gracilis, this enzyme preferentially catalyzes the reduction of short-chain substrates like crotonoyl-CoA. uniprot.orgplos.org
From Benzoate (B1203000) Degradation
In certain anaerobic bacteria, crotonoyl-CoA is a key intermediate in the fermentative degradation of benzoate. hmdb.cad-nb.info In the syntrophically fermenting bacterium Syntrophus gentianae, benzoate is first activated to benzoyl-CoA. d-nb.infonih.gov Following a series of reactions that are hypothesized to involve pimelyl-CoA and glutaryl-CoA intermediates, the resulting glutaconyl-CoA is decarboxylated to form crotonoyl-CoA. d-nb.info This decarboxylation is catalyzed by a sodium-ion-dependent, membrane-bound glutaconyl-CoA decarboxylase (EC 4.1.1.70). hmdb.cad-nb.info Crotonoyl-CoA is also an intermediate in benzoate degradation via CoA ligation in other metabolic contexts. hmdb.caecmdb.ca
Exogenous Precursor Conversion (e.g., Crotonate)
Cells can utilize external sources of short-chain fatty acids, such as crotonate, to generate intracellular acyl-CoAs. frontiersin.org The addition of extracellular crotonate to mammalian cells leads to an increase in the intracellular concentration of crotonoyl-CoA. researchgate.netnih.gov This conversion allows the cell to channel exogenous substrates into its metabolic and signaling networks. frontiersin.org
Role of Acyl-CoA Synthetases (e.g., ACSS2 - contested roles)
The conversion of free short-chain fatty acids like crotonate into their corresponding acyl-CoA thioesters is carried out by acyl-CoA synthetases. researchgate.netresearchgate.net For years, Acyl-CoA Synthetase Short-Chain Family Member 2 (ACSS2) was the primary candidate enzyme thought to be responsible for converting crotonate to crotonoyl-CoA in the cytoplasm and nucleus. frontiersin.orgresearchgate.netnih.gov This hypothesis was based on findings that the knockdown of ACSS2 in cells led to a reduction in both basal and crotonate-induced levels of this compound and histone crotonylation. frontiersin.orgnih.gov
However, this role has been contested by more recent research. researchgate.netresearchgate.net Direct in vitro enzymatic assays with purified ACSS2 have demonstrated that the enzyme is unable to generate detectable levels of this compound from crotonate. researchgate.net Structural modeling suggests the enzyme's binding pocket may be too constrained to accommodate the crotonyl group effectively. researchgate.net It is now believed that the observed reduction in this compound following ACSS2 knockdown may be an indirect effect, possibly related to ACSS2's primary role in producing acetyl-CoA, which in turn affects other metabolic pathways like fatty acid β-oxidation that can generate this compound. frontiersin.orgbiorxiv.org
Catabolic Pathways of Crotonoyl-CoA
Conversion to Beta-Hydroxybutyryl-CoA
A significant catabolic fate for crotonoyl-CoA is its hydration to form beta-hydroxybutyryl-CoA (also known as 3-hydroxybutyryl-CoA). researchgate.net In the nucleus, this reaction is catalyzed by the chromodomain Y-like transcription corepressor (CDYL), which functions as a this compound hydratase. babraham.ac.uknih.gov This enzymatic activity converts this compound to β-hydroxybutyryl-CoA, thereby regulating the intracellular pool of this compound available for processes like histone modification. nih.gov
This reaction is part of the broader butanoate metabolism pathway and is also linked to the degradation of lysine and tryptophan. hmdb.caresearchgate.net The reverse reaction, the dehydration of (3R)-3-hydroxybutanoyl-CoA to form crotonoyl-CoA, is catalyzed by 3-hydroxybutyryl-CoA dehydratase (EC 4.2.1.55). hmdb.cawikipedia.org
Data Tables
Table 1: Key Enzymes in the Biogenesis of Crotonoyl-CoA
| Enzyme | EC Number | Pathway | Substrate(s) | Product(s) |
| Vinylacetyl-CoA Delta-Isomerase | 5.3.3.3 | Butanoate Metabolism | Vinylacetyl-CoA | Crotonoyl-CoA |
| Trans-2-Enoyl-CoA Reductase | 1.3.1.44 | Fatty Acid Synthesis (Reverse Rxn) | Butanoyl-CoA, NAD(P)+ | Crotonoyl-CoA, NAD(P)H |
| Glutaconyl-CoA Decarboxylase | 4.1.1.70 | Benzoate Degradation | Glutaconyl-CoA | Crotonoyl-CoA, CO2 |
| Acyl-CoA Synthetases | Contested | Exogenous Precursor Conversion | Crotonate, ATP, CoA | Crotonoyl-CoA, AMP, PPi |
Table 2: Key Enzymes in the Catabolism of Crotonoyl-CoA
| Enzyme | EC Number | Pathway | Substrate(s) | Product(s) |
| CDYL (this compound Hydratase) | N/A | Butanoate Metabolism / Histone Regulation | Crotonoyl-CoA, H₂O | Beta-Hydroxybutyryl-CoA |
| Trans-2-Enoyl-CoA Reductase | 1.3.1.44 | Fatty Acid Synthesis | Crotonoyl-CoA, NAD(P)H | Butyryl-CoA, NAD(P)+ |
Compound Names
Conversion to Acetyl-CoA and Entry into Central Carbon Metabolism (e.g., TCA Cycle)
Crotonoyl-CoA is a central intermediate in various metabolic pathways, and its conversion to acetyl-CoA allows for its entry into the central carbon metabolism, most notably the Krebs cycle (TCA cycle). This conversion is a critical step in the catabolism of fatty acids and certain amino acids like lysine and tryptophan. nih.govbabraham.ac.uk
The breakdown of fatty acids and the catabolism of lysine and tryptophan generate crotonoyl-CoA within the mitochondria. babraham.ac.ukhmdb.ca The pathway to acetyl-CoA involves a series of enzymatic reactions. First, crotonoyl-CoA is hydrated to form L-β-hydroxybutyryl-CoA. nih.govresearchgate.net This intermediate is then oxidized to acetoacetyl-CoA, which is subsequently cleaved by the enzyme mitochondrial thiolase into two molecules of acetyl-CoA. nih.govbabraham.ac.ukresearchgate.net These acetyl-CoA molecules can then enter the TCA cycle for energy production. nih.govwikipedia.orgimrpress.comimrpress.com
In some autotrophic Crenarchaeota, the conversion of crotonoyl-CoA to acetoacetyl-CoA is catalyzed by a bifunctional enzyme, crotonase/3-hydroxybutyryl-CoA dehydrogenase. researchgate.netnih.gov However, other organisms, like the autotrophic member of the Sulfolobales, Metallosphaera sedula, possess multiple separate enzymes for this conversion. researchgate.netnih.gov
Role of Chromodomain Y-like Transcription Corepressor (CDYL) as this compound Hydratase
The Chromodomain Y-like (CDYL) protein has been identified as a key regulator of histone crotonylation through its enzymatic activity as a this compound hydratase. researchgate.netgenecards.orguniprot.orgnih.gov CDYL catalyzes the conversion of crotonoyl-CoA to β-hydroxybutyryl-CoA, thereby reducing the intracellular pool of crotonoyl-CoA available for histone modification. researchgate.netgenecards.orguniprot.org This function links cellular metabolism directly to epigenetic regulation.
CDYL is a multifunctional protein that acts as a transcriptional corepressor. researchgate.netmaayanlab.cloudfrontiersin.org It contains a chromodomain that recognizes and binds to specific repressive histone marks, and a C-terminal domain with homology to the enoyl-CoA hydratase/isomerase family, which is responsible for its catalytic activity. frontiersin.orgembopress.org By depleting the local concentration of crotonoyl-CoA, CDYL negatively regulates histone lysine crotonylation (Kcr), a modification associated with active gene transcription. researchgate.netnih.govfrontiersin.org
This enzymatic function of CDYL has significant physiological implications, particularly in spermatogenesis. researchgate.netuniprot.org During this process, CDYL-mediated downregulation of histone crotonylation is crucial for the reactivation of genes on sex chromosomes and for the genome-wide replacement of histones in developing sperm cells. researchgate.netuniprot.org Dysregulation of this process can lead to impaired male fertility. researchgate.net Furthermore, CDYL's role as a this compound hydratase is not limited to histones, as it has been shown to regulate the crotonylation of non-histone proteins as well, impacting diverse cellular pathways such as DNA repair. nih.gov
Reductive Carboxylation in Microbial Pathways (e.g., this compound Carboxylase/Reductase)
In certain microbial pathways, crotonoyl-CoA undergoes reductive carboxylation, a key reaction catalyzed by the enzyme this compound carboxylase/reductase (CCR). researchgate.netpnas.orgnih.gov This enzyme is central to the ethylmalonyl-CoA pathway, an alternative route for acetyl-CoA assimilation in microorganisms that lack the glyoxylate (B1226380) cycle. nih.govwikipedia.orgnih.govpnas.org
CCR catalyzes the NADPH-dependent reductive carboxylation of this compound to (2S)-ethylmalonyl-CoA. nih.govpnas.orguniprot.org This reaction is unique in that it combines a reduction and a carboxylation step. pnas.org The enzyme utilizes carbon dioxide as the carboxylating species. pnas.org In the absence of CO2, CCR can also catalyze the reduction of this compound to butyryl-CoA, although this reaction is less efficient, suggesting that carboxylation is its primary physiological function. pnas.orgpnas.org
The ethylmalonyl-CoA pathway, and therefore CCR, is found in various bacteria, including Rhodobacter sphaeroides and Streptomyces species. pnas.orgnih.govebi.ac.uk In these organisms, the pathway is not only important for growth on acetate (B1210297) but can also provide precursors for the biosynthesis of secondary metabolites like antibiotics. nih.govebi.ac.uk The enzyme is also found in methylotrophic bacteria where it is part of a modified serine cycle for C1 assimilation. ebi.ac.uk
The stereochemistry of the reaction has been studied in detail, revealing that the pro-(4R) hydrogen from NADPH is transferred to the C3 position of this compound. researchgate.netpnas.orgpnas.org This detailed understanding of the enzyme's mechanism is valuable for potential applications in biocatalysis and protein engineering. researchgate.netpnas.org
| Enzyme | Substrate(s) | Product(s) | Pathway/Function | Organism Examples |
| Mitochondrial Thiolase | Acetoacetyl-CoA | 2x Acetyl-CoA | Fatty Acid & Amino Acid Catabolism | Eukaryotes |
| Crotonase/3-hydroxybutyryl-CoA dehydrogenase | Crotonoyl-CoA | Acetoacetyl-CoA | Autotrophic CO2 Fixation | Crenarchaeota |
| Chromodomain Y-like (CDYL) | Crotonoyl-CoA | β-hydroxybutyryl-CoA | Histone Crotonylation Regulation | Mammals |
| This compound Carboxylase/Reductase (CCR) | Crotonoyl-CoA, CO2, NADPH | (2S)-ethylmalonyl-CoA, NADP+ | Ethylmalonyl-CoA Pathway | Rhodobacter sphaeroides, Streptomyces sp. |
Subcellular Compartmentalization of Crotonoyl Coa Metabolism
Mitochondrial Pools and Pathways
The mitochondrion is a primary site for the generation and degradation of crotonoyl-CoA. nih.govbabraham.ac.uk This intermediate is produced from the catabolism of fatty acids and specific amino acids. nih.govresearchgate.net Although it is a key metabolic intermediate, crotonoyl-CoA is generally found in low abundance, constituting less than 5% of the total short-chain acyl-CoA pool in various cell types. nih.govbabraham.ac.uk
Key mitochondrial pathways involving crotonoyl-CoA include:
Fatty Acid β-Oxidation: During the breakdown of fatty acids, particularly short-chain fatty acids, crotonoyl-CoA is formed from butyryl-CoA. frontiersin.org This reaction is catalyzed by acyl-CoA dehydrogenases. frontiersin.orgfoodb.ca
Amino Acid Catabolism: The degradation pathways of the essential amino acids lysine (B10760008) and tryptophan converge to produce glutaryl-CoA. nih.govresearchgate.netfoodb.ca The enzyme glutaryl-CoA dehydrogenase (GCDH) then converts glutaryl-CoA into crotonoyl-CoA. nih.govbabraham.ac.ukfoodb.ca
Subsequent Metabolism: Once formed in the mitochondria, crotonoyl-CoA is typically hydrated by enoyl-CoA hydratase to form L-β-hydroxybutyryl-CoA. nih.govfrontiersin.org This is subsequently converted to acetoacetyl-CoA and finally cleaved into two molecules of acetyl-CoA, which can then enter the Krebs cycle for energy production. nih.govbabraham.ac.uk
Table 1: Key Mitochondrial Enzymes in Crotonoyl-CoA Metabolism
| Enzyme Name | Abbreviation | Function | Pathway |
| Short-Chain Acyl-CoA Dehydrogenase | ACADS | Converts butyryl-CoA to crotonoyl-CoA. frontiersin.orghmdb.ca | Fatty Acid β-Oxidation |
| Medium-Chain Acyl-CoA Dehydrogenase | ACADM | Acts on acyl chain lengths of 4 to 16, involved in converting butyryl-CoA to crotonoyl-CoA. hmdb.ca | Fatty Acid β-Oxidation |
| Glutaryl-CoA Dehydrogenase | GCDH | Converts glutaryl-CoA to crotonoyl-CoA. nih.govfoodb.ca | Lysine and Tryptophan Catabolism |
| Enoyl-CoA Hydratase | ECHS1 | Hydrates crotonoyl-CoA to L-β-hydroxybutyryl-CoA. frontiersin.orgfoodb.cahmdb.ca | Fatty Acid β-Oxidation, Amino Acid Catabolism |
| 3-hydroxyacyl-CoA Dehydrogenase | HADH | Catalyzes the conversion of L-β-hydroxybutyryl-CoA to acetoacetyl-CoA. | Fatty Acid β-Oxidation |
| Acetyl-CoA Acetyltransferase 1 | ACAT1 | Cleaves acetoacetyl-CoA into two molecules of acetyl-CoA. researchgate.net | Fatty Acid β-Oxidation |
Peroxisomal Pools and Pathways
Peroxisomes also play a role in fatty acid metabolism and contain a distinct pool of crotonoyl-CoA. hmdb.canih.gov The peroxisomal β-oxidation pathway differs significantly from its mitochondrial counterpart. scirp.org
Peroxisomal β-Oxidation: In peroxisomes, crotonoyl-CoA is a substrate for acyl-CoA oxidases (ACOX). foodb.cahmdb.caumaryland.edu Unlike the mitochondrial dehydrogenases that transfer electrons to the electron transport chain, ACOX directly transfers electrons to molecular oxygen, which results in the production of hydrogen peroxide (H₂O₂). scirp.orgfrontiersin.org
Substrate Specificity: Peroxisomal β-oxidation is primarily responsible for the breakdown of very long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids. babraham.ac.ukscirp.org This process is incomplete, chain-shortening these fatty acids to medium-chain acyl-CoAs, which are then often transported to mitochondria for complete oxidation. scirp.org
Table 2: Key Peroxisomal Enzymes in Crotonoyl-CoA Metabolism
| Enzyme Name | Abbreviation | Function | Pathway |
| Acyl-CoA Oxidase | ACOX | Catalyzes the first step of peroxisomal β-oxidation, acting on substrates including crotonoyl-CoA and producing H₂O₂. hmdb.cascirp.org | Peroxisomal β-Oxidation |
| 3-ketoacyl-CoA thiolase, peroxisomal | ACAA1 | Involved in the thiolytic cleavage step of peroxisomal β-oxidation. hmdb.ca | Peroxisomal β-Oxidation |
| Carnitine O-octanoyltransferase | CROT | Converts medium-chain acyl-CoAs to acyl-carnitines for export from the peroxisome. frontiersin.org | Peroxisomal β-Oxidation |
Cytoplasmic and Nuclear Pools and Pathways
The existence of crotonoyl-CoA in the cytoplasm and nucleus is of significant interest due to its role as a substrate for the post-translational modification of proteins, particularly histone crotonylation. frontiersin.org This modification is implicated in the regulation of gene expression. nih.gov
Generation from Exogenous Crotonate: The cytoplasmic/nuclear enzyme Acyl-CoA Synthetase Short-chain Family Member 2 (ACSS2) can generate crotonoyl-CoA from the short-chain fatty acid crotonate. nih.govnih.gov However, recent studies suggest ACSS2 may not be able to generate crotonyl-CoA, indicating the need for further research. biorxiv.org
Regulation of Histone Crotonylation: The levels of histone crotonylation are sensitive to the cellular concentration of crotonoyl-CoA. frontiersin.orgnih.gov A nuclear-localized enzyme, Chromodomain Y-like (CDYL), acts as a this compound hydratase, converting this compound to β-hydroxybutyryl-CoA. nih.govresearchgate.net This activity negatively regulates the availability of crotonoyl-CoA for histone modification. nih.govbabraham.ac.uk
Uncertain Endogenous Source: While mitochondrial pathways are the primary endogenous source of crotonoyl-CoA, the precise mechanisms that generate the nuclear and cytosolic pools from these endogenous precursors are not yet fully defined. nih.govresearchgate.netfrontiersin.org
Table 3: Key Cytoplasmic and Nuclear Enzymes in Crotonoyl-CoA Metabolism
| Enzyme Name | Abbreviation | Location | Function |
| Acyl-CoA Synthetase Short-chain Family Member 2 | ACSS2 | Cytoplasm/Nucleus | Implicated in generating crotonoyl-CoA from exogenous crotonate. nih.govnih.gov |
| Chromodomain Y-like | CDYL | Nucleus | Acts as a this compound hydratase, converting this compound to β-hydroxybutyryl-CoA, thus regulating histone crotonylation. nih.govbabraham.ac.ukresearchgate.net |
| Histone Acetyltransferases (e.g., p300/CBP) | HATs | Nucleus | Catalyze the transfer of the crotonyl group from crotonoyl-CoA to lysine residues on histones. nih.gov |
| Sirtuins (e.g., SIRT1, 2, 3) / Histone Deacetylases (e.g., HDAC1, 2, 3) | - | Nucleus/Mitochondria | Act as "erasers," removing crotonyl groups from histones (decrotonylase activity). nih.gov |
Inter-compartmental Transport Mechanisms of Acyl-CoA Species
The distinct localization of crotonoyl-CoA metabolic pathways necessitates transport mechanisms to move acyl-CoA species or their derivatives across the membranes of different organelles. Acyl-CoA molecules themselves are generally unable to pass through membranes directly. scirp.orgresearchgate.net
Mitochondrial Transport: The transport of long-chain fatty acyl groups into the mitochondrial matrix is facilitated by the carnitine shuttle system. scirp.orgmdpi.com This system involves carnitine palmitoyltransferase 1 (CPT1) on the outer mitochondrial membrane, carnitine-acylcarnitine translocase (CACT) in the inner membrane, and carnitine palmitoyltransferase 2 (CPT2) on the inner membrane. scirp.orgmdpi.com For short- and medium-chain acyl-CoAs, the carnitine acetyltransferase (CrAT) may be responsible for generating acyl-carnitines that can be transported out of the mitochondria, potentially providing a source for the cytosolic/nuclear pool. biorxiv.org
Peroxisomal Transport: The import of acyl-CoAs into peroxisomes involves ATP-binding cassette (ABC) transporters, such as ABCD1. scirp.orgresearchgate.net Export of the chain-shortened acyl-CoAs from peroxisomes to the mitochondria for final oxidation can occur after their conversion to acyl-carnitines by the peroxisomal enzyme carnitine O-octanoyltransferase (CROT). scirp.orgfrontiersin.org
Table 4: Key Proteins in Inter-compartmental Acyl-CoA Transport
| Transporter/Enzyme | Abbreviation | Location | Function |
| Carnitine Palmitoyltransferase 1 | CPT1 | Outer Mitochondrial Membrane | Converts long-chain acyl-CoAs to acyl-carnitines for transport. scirp.orgmdpi.com |
| Carnitine-Acylcarnitine Translocase | CACT (SLC25A20) | Inner Mitochondrial Membrane | Transports acyl-carnitines into the matrix in exchange for free carnitine. scirp.orgmdpi.com |
| Carnitine Palmitoyltransferase 2 | CPT2 | Inner Mitochondrial Membrane | Converts acyl-carnitines back to acyl-CoAs within the mitochondrial matrix. scirp.orgmdpi.com |
| Carnitine O-Acetyltransferase | CrAT | Mitochondrial Matrix | Reversibly acylates carnitine with short-chain acyl groups, potentially for export. biorxiv.orgmdpi.com |
| ATP-binding cassette transporter D1 | ABCD1 | Peroxisomal Membrane | Involved in the import of fatty acyl-CoAs into the peroxisome. scirp.org |
| Carnitine O-octanoyltransferase | CROT | Peroxisome | Converts medium-chain acyl-CoAs to acyl-carnitines for export. frontiersin.org |
Crotonoyl Coa As a Metabolite Signal and Regulatory Hub
Role in Post-Translational Protein Modifications: Lysine (B10760008) Crotonylation (Kcr)
Lysine crotonylation is a recently identified and evolutionarily conserved post-translational modification that has been observed on both histone and non-histone proteins. mdpi.comnih.gov This modification neutralizes the positive charge of the lysine residue and introduces a unique structural moiety, the crotonyl group, which can influence protein function, localization, and interactions. d-nb.infofrontiersin.org The regulation of Kcr is multifaceted, involving a dedicated enzymatic machinery of "writers," "erasers," and "readers," and is also sensitive to the metabolic state of the cell, as reflected by the availability of crotonyl-CoA. d-nb.inforesearchgate.netmdpi.com
Mechanisms of Histone Lysine Crotonylation
Histone crotonylation is particularly well-studied and has been linked to the regulation of gene expression. wikipedia.org The dynamic addition and removal of crotonyl groups on histone tails create a specific epigenetic landscape that can either promote or repress transcription.
The enzymes responsible for catalyzing the transfer of the crotonyl group from this compound to lysine residues on histones are known as histone crotonyltransferases (HCTs), or "writers." Interestingly, no dedicated HCTs have been identified so far; instead, several known histone acetyltransferases (HATs) have been shown to possess HCT activity. mdpi.comnih.gov
The primary and most dominant HCTs in mammalian cells are the highly related proteins p300 and CREB-binding protein (CBP). mdpi.comnih.govnih.gov These enzymes function as transcriptional coactivators and can catalyze crotonylation at various lysine sites on histones. nih.govnih.gov Studies have shown that p300-catalyzed histone crotonylation can directly stimulate transcription, and in some contexts, to a greater extent than histone acetylation. nih.govnih.gov
The MYST family of proteins, which includes human MOF (males absent on the first) and its yeast homolog Esa1, also exhibits HCT activity. nih.govmdpi.com These enzymes can catalyze histone crotonylation on multiple lysine residues, including those on H3 and H4. nih.gov Similarly, members of the GCN5-related N-acetyltransferase (GNAT) family, such as GCN5, have been identified as writers of histone crotonylation. nih.govmdpi.commednexus.org
Table 1: Key Histone Crotonyltransferases (Writers)
| Enzyme Family | Specific Enzymes | Function |
|---|---|---|
| p300/CBP | p300, CBP | Major histone crotonyltransferases in mammals, acting as transcriptional coactivators. mdpi.comnih.govnih.gov |
| MYST | hMOF, Esa1 | Catalyze histone crotonylation at multiple sites on H3 and H4. nih.govmdpi.com |
| GCN5 | GCN5 | Possesses histone crotonyltransferase activity. nih.govmdpi.commednexus.org |
The removal of crotonyl groups from lysine residues is carried out by enzymes called decrotonylases, or "erasers." This process is crucial for the dynamic regulation of histone crotonylation. Similar to writers, the known erasers are also enzymes with established roles in other deacylation reactions, particularly deacetylation. mednexus.org
The class III histone deacetylases, known as sirtuins, are NAD+-dependent enzymes that have been shown to possess decrotonylase activity. nih.govaginganddisease.org Specifically, SIRT1, SIRT2, and SIRT3 have been identified as effective histone decrotonylases. frontiersin.orgthno.org
The classical, zinc-dependent histone deacetylases (HDACs) from class I are also major players in removing histone crotonylation. wikipedia.org HDAC1, HDAC2, and HDAC3 have all been demonstrated to have decrotonylase activity. researchgate.netaai.orgnih.gov In fact, studies have shown that HDAC1 and HDAC2 are critical regulators of histone crotonylation in vivo, and their deletion leads to a significant increase in global histone crotonylation levels. researchgate.netnih.govresearchgate.net
Table 2: Key Histone Decrotonylases (Erasers)
| Enzyme Family | Specific Enzymes | Cofactor |
|---|---|---|
| Sirtuins (Class III HDACs) | SIRT1, SIRT2, SIRT3 | NAD+ nih.govaginganddisease.orgfrontiersin.org |
| Class I HDACs | HDAC1, HDAC2, HDAC3 | Zn2+ wikipedia.orgresearchgate.netaai.org |
Once established, histone crotonylation marks are recognized by specific protein domains known as "readers," which then translate the epigenetic signal into downstream cellular events, such as the recruitment of transcriptional machinery. frontiersin.org
The YEATS (Yaf9, ENL, AF9, Taf14, and Sas5) domain was the first to be identified as a potent and selective reader of histone crotonylation. mdpi.comucsd.edunih.gov The YEATS domain of proteins like AF9 and Taf14 binds to crotonylated lysine residues through a unique π-π-π stacking interaction in a terminal open aromatic sandwich pocket. mdpi.comucsd.eduresearchgate.net This interaction is often stronger for crotonylated lysine compared to acetylated lysine. frontiersin.org
Another important family of crotonylation readers is characterized by the presence of a double PHD finger (DPF) domain. mdpi.com The DPF domains of MYST family members, such as MOZ (monocytic leukemic zinc-finger) and DPF2, selectively recognize crotonylated H3K14. mdpi.commdpi.comresearchgate.net The DPF domain of MORF (monocytic leukemia zinc finger associated factor) also shows a preference for crotonylated H3K14. mdpi.commdpi.com
Table 3: Key Histone Crotonylation Readers
| Reader Domain | Specific Proteins | Recognition Mechanism |
|---|---|---|
| YEATS Domain | AF9, Taf14, YEATS2 | π-π-π stacking interaction with the crotonyl group. mdpi.comucsd.eduresearchgate.net |
| Double PHD Finger (DPF) Domain | MOZ, DPF2, MORF | Binds selectively to crotonylated histone sites like H3K14. mdpi.commdpi.comresearchgate.net |
The levels of histone crotonylation are not solely dependent on the activity of writer and eraser enzymes but are also directly influenced by the intracellular concentration of the substrate, crotonoyl-CoA. nih.govnih.gov This links cellular metabolism directly to epigenetic regulation and gene expression. nih.gov
An increase in the cellular pool of crotonoyl-CoA, which can be achieved by supplementing cells with crotonate, leads to a corresponding increase in global histone crotonylation levels. nih.govfrontiersin.org Conversely, a decrease in this compound concentration results in reduced histone crotonylation. nih.gov This metabolic regulation allows cells to modulate their transcriptional programs in response to changes in nutrient availability and metabolic state. researchgate.net The competition between this compound and the much more abundant acetyl-CoA for the catalytic sites of enzymes like p300/CBP adds another layer of regulation, where the relative abundance of these two acyl-CoA species can dictate the type and extent of histone acylation. nih.govfrontiersin.org
Non-Histone Protein Crotonylation and its Functional Implications
While initial research focused on histones, it is now evident that lysine crotonylation is a widespread modification that also occurs on a multitude of non-histone proteins. researchgate.netmdpi.comscispace.com Mass spectrometry-based proteomics have identified thousands of crotonylation sites on non-histone proteins, suggesting broad regulatory roles in various cellular processes. researchgate.netfrontiersin.orgscispace.com
The enzymes that regulate histone crotonylation, such as p300/CBP, hMOF, PCAF, HDACs, and sirtuins, are also involved in the crotonylation and decrotonylation of non-histone proteins. frontiersin.orgnih.govd-nb.info
The functional consequences of non-histone protein crotonylation are diverse and impact numerous cellular pathways. nih.govscispace.com For instance, crotonylation has been shown to regulate:
Enzyme activity: The crotonylation of HDAC1 has been observed to reduce its deacetylase activity. nih.gov
Metabolic pathways: Crotonylated proteins are enriched in metabolic processes, suggesting a role in regulating cellular metabolism. mdpi.com
Cellular processes: Non-histone protein crotonylation is implicated in the cell cycle, DNA damage response, and the organization of cellular structures. researchgate.netscispace.com
White fat browning: Specific non-histone protein crotonylations have been shown to either promote or inhibit the browning of white adipose tissue. mdpi.com
The expanding landscape of the non-histone crotonylome highlights the significance of this modification as a key regulatory mechanism that extends far beyond chromatin biology, influencing a wide array of cellular functions. scispace.com
Competitive Dynamics with Other Acylations (e.g., Acetylation)
The regulation of protein function and gene expression through lysine acylation is a complex process influenced by the availability and competition between different acyl-Coenzyme A (acyl-CoA) donors. Crotonoyl-CoA engages in direct competitive dynamics with acetyl-CoA, the most abundant and well-studied acyl-CoA species, for the catalytic activity of histone acetyltransferases (HATs), particularly the coactivator p300. mdpi.comaocs.org
Research has demonstrated that p300 possesses dual enzymatic activity, functioning as both a histone acetyltransferase (HAT) and a histone crotonyltransferase (HCT). mdpi.com This dual specificity establishes a competitive environment where the relative intracellular concentrations of crotonoyl-CoA and acetyl-CoA determine the resulting histone modification. mdpi.com In vitro experiments have shown that altering the ratio of these two acyl-CoAs directly impacts the amount of histone acetylation versus histone crotonylation produced by p300. mdpi.com This suggests that the cellular balance between these metabolites is "translated" by enzymes like p300 and its homolog CBP into specific chromatin states, which in turn influence transcriptional activation. mdpi.com
Despite this direct competition, the steady-state cellular pool of crotonoyl-CoA is approximately 1,000 times less abundant than that of acetyl-CoA in various cell types. mdpi.comaocs.org This low basal abundance places this compound concentrations well below the dissociation constant (Kd) of p300, meaning that even small fluctuations in its availability can significantly affect the rate of histone crotonylation. mdpi.com
Studies have revealed that this competition is a key aspect of metabolic signaling. For instance, reducing the cellular pool of acetyl-CoA, either through genetic knockdown of enzymes like ATP-citrate lyase (ACL) or pyruvate (B1213749) dehydrogenase (PDH), leads to a corresponding increase in p300-catalyzed histone crotonylation. mdpi.comaocs.org This occurs because the less abundant this compound faces reduced competition for the enzyme's active site. mdpi.com While most HATs, including GCN5 and MOF, show a general preference for acetyl-CoA, this compound stands as an exception to the general trend where preference decreases with the increasing size of the acyl group. wikipedia.orgijbs.com Notably, this compound exhibits low chemical reactivity and a reduced propensity for non-enzymatic modification of lysine residues compared to other acyl-CoAs, underscoring the importance of enzymatic catalysis in its biological function. wikipedia.orgmaayanlab.cloud
Table 1: Competitive Dynamics of Acyl-CoA Donors for Histone Acyltransferases
| Feature | Description | Research Findings | Citations |
|---|---|---|---|
| Enzymatic Competition | Crotonoyl-CoA directly competes with acetyl-CoA for the active site of acyltransferases. | The enzyme p300 has both acetyltransferase and crotonyltransferase activity. The ratio of acetyl-CoA to crotonoyl-CoA dictates the final acylation product. | mdpi.com |
| Relative Abundance | Crotonoyl-CoA is significantly less abundant than acetyl-CoA in the cell. | Cellular levels of this compound are ~1000-fold lower than acetyl-CoA in HeLa and myogenic cells. | mdpi.comaocs.org |
| Effect of Acetyl-CoA Depletion | Decreasing acetyl-CoA levels enhances histone crotonylation. | Knockdown of ATP-citrate lyase (ACL) or pyruvate dehydrogenase (PDH) reduces competition, leading to increased histone crotonylation. | aocs.org |
| Enzyme Preference | Most HATs preferentially use acetyl-CoA, but this compound is a notable exception to size-based preference rules. | In vitro assays show most HATs prefer acetyl-CoA. However, the preference for other donors is inversely proportional to molecular weight, a trend this compound does not follow. | wikipedia.orgijbs.com |
Regulation of Crotonoyl-CoA Levels
Transcriptional and Post-Translational Control of Related Enzymes
The balance of crotonoyl-CoA is maintained by a network of enzymes whose activities are controlled at both the transcriptional and post-translational levels.
Enzymes of Crotonoyl-CoA Metabolism:
Synthesis:
ACSS2 (Acyl-CoA Synthetase Short-Chain Family Member 2): This enzyme is implicated in converting the short-chain fatty acid crotonate into crotonoyl-CoA in the cytoplasm and nucleus. aocs.orggenecards.orgnih.gov Knockdown of ACSS2 has been shown to reduce basal levels of histone crotonylation. aocs.org However, some research suggests ACSS2 may not directly synthesize this compound, and the effects of its knockdown could be indirect. nih.gov Transcriptionally, ACSS2 expression is regulated by Sterol Regulatory Element-Binding Proteins (SREBPs) and the transcription factor Sp1, linking it to lipid metabolism. maayanlab.cloudgenecards.orgspringermedizin.de Insulin also positively regulates its expression. nih.govspringermedizin.de Post-translationally, ACSS2 is phosphorylated by AMP-activated protein kinase (AMPK) under glucose deprivation, which promotes its translocation to the nucleus to support histone acetylation. mdpi.comnih.gov
Mitochondrial Pathways: The primary endogenous source of crotonoyl-CoA is the mitochondrial catabolism of fatty acids (β-oxidation) and certain amino acids like lysine and tryptophan. maayanlab.cloudspringermedizin.de Key enzymes in these pathways are subject to rigorous transcriptional control. The transcription factors PPARα (Peroxisome Proliferator-Activated Receptor alpha) and the coactivator PGC-1α are master regulators of fatty acid oxidation genes, including various acyl-CoA dehydrogenases. aocs.organnualreviews.org
GCDH (Glutaryl-CoA Dehydrogenase): This mitochondrial enzyme converts glutaryl-CoA to crotonoyl-CoA during lysine and tryptophan breakdown. maayanlab.cloudnih.gov GCDH expression has been shown to decrease upon T-cell activation, influenced by the transcription factor HIF-1α. biorxiv.org
Degradation/Conversion:
CDYL (Chromodomain Y-like): This nuclear enzyme acts as a this compound hydratase, converting crotonoyl-CoA to β-hydroxybutyryl-CoA. maayanlab.cloudspringermedizin.denih.gov By consuming the nuclear pool of crotonoyl-CoA, CDYL functions as a key negative regulator of histone crotonylation. ijbs.commaayanlab.cloudoup.com CDYL can bind to repressive histone marks (H3K9me2 and H3K27me3), linking its enzymatic activity to heterochromatin regions. embopress.org
ECHS1 (Enoyl-CoA Hydratase, Short Chain 1): In mitochondria, this enzyme hydrates crotonoyl-CoA to 3-hydroxybutyryl-CoA as a standard step in β-oxidation. aocs.orggenecards.org
Table 2: Key Enzymes in Crotonoyl-CoA Metabolism and Their Regulation
| Enzyme | Function | Location | Transcriptional Regulation | Post-Translational Regulation | Citations |
|---|---|---|---|---|---|
| ACSS2 | Converts crotonate to crotonoyl-CoA | Cytosol/Nucleus | Upregulated by SREBPs, Sp1, Insulin | Phosphorylation by AMPK promotes nuclear translocation | aocs.orgmaayanlab.cloudspringermedizin.denih.gov |
| GCDH | Produces crotonoyl-CoA from glutaryl-CoA | Mitochondria | Downregulated by HIF-1α in T-cells | Substrate availability | maayanlab.cloudbiorxiv.org |
| β-Oxidation Enzymes | Produce crotonoyl-CoA from fatty acids | Mitochondria | Upregulated by PPARα and PGC-1α | Allosteric control by ATP/NAD+ ratios | aocs.organnualreviews.org |
| CDYL | Converts crotonoyl-CoA to β-hydroxybutyryl-CoA | Nucleus | - | Binding to repressive histone marks | maayanlab.cloudspringermedizin.deembopress.org |
| ECHS1 | Hydrates crotonoyl-CoA | Mitochondria | Co-regulated with other β-oxidation genes | Substrate availability | aocs.orggenecards.org |
Influence of Metabolic State and Nutrient Availability
The levels of crotonoyl-CoA are a direct reflection of the cell's metabolic state and the types of nutrients being catabolized. Because it is an intermediate of both fatty acid and amino acid breakdown, its abundance is closely tied to nutrient availability. maayanlab.cloudspringermedizin.de
Fasting vs. Fed State: During fasting or periods of low glucose, cells switch to fatty acid β-oxidation for energy, a process that generates crotonoyl-CoA. maayanlab.cloudspringermedizin.de This shift in metabolism can alter the intracellular acyl-CoA balance. Research has shown that conditions of limited energy can cause a global decrease in histone H3K9 acetylation while increasing H3K9 crotonylation, suggesting a shift in the acetyl-CoA/crotonoyl-CoA ratio that favors crotonylation. nih.gov
Nutrient Sources: The availability of specific nutrients directly impacts the crotonoyl-CoA pool. A diet rich in fats and certain proteins (containing lysine and tryptophan) provides the primary substrates for its mitochondrial synthesis. genecards.orgontosight.ai Furthermore, the gut microbiota can produce short-chain fatty acids, including crotonate, from the fermentation of dietary fibers. genecards.org Exogenously supplied crotonate has been shown to robustly increase both intracellular crotonoyl-CoA levels and global histone crotonylation. mdpi.comgenecards.org This highlights a direct link between the nutritional environment and the epigenetic landscape of the cell.
Crotonoyl-CoA in Metabolic Flux and Network Regulation
Crotonoyl-CoA serves as more than a simple metabolic intermediate; it functions as a critical node in the regulation of metabolic networks, influencing metabolic flux and coupling cellular metabolism directly to the control of gene expression. mdpi.com It is strategically positioned at the intersection of fatty acid oxidation, butanoate metabolism, and the catabolism of the amino acids lysine and tryptophan. maayanlab.cloudnih.govmdpi.com
The role of crotonoyl-CoA in network regulation is most evident in its ability to act as a metabolic sensor. The cell translates the ratio of crotonoyl-CoA to acetyl-CoA into specific patterns of histone acylation via the competitive kinetics of enzymes like p300/CBP. mdpi.com This mechanism allows the cell's transcriptional machinery to respond dynamically to shifts in nutrient availability. mdpi.comspringermedizin.de For example, an increase in fatty acid catabolism elevates the crotonoyl-CoA pool, which can then enhance the crotonylation of histones at the regulatory elements of specific genes, positively affecting their expression. mdpi.com This creates a feedback loop where the metabolic state directly influences the expression of genes, potentially including those involved in metabolic pathways themselves.
The spatial compartmentalization of acyl-CoA pools is fundamental to this regulatory function. maayanlab.cloudontosight.ai Crotonoyl-CoA is primarily generated within the mitochondria, while its function as a substrate for histone crotonylation occurs in the nucleus. maayanlab.cloudspringermedizin.de The mechanisms governing its transport or potential synthesis within the nucleus are not fully understood but are critical for its role in chromatin regulation. The existence of the nuclear enzyme CDYL, which specifically degrades crotonoyl-CoA, points to a tightly controlled nuclear pool that is distinct from the mitochondrial pool and is dedicated to regulatory functions. maayanlab.cloudspringermedizin.deontosight.ai Through these mechanisms, crotonoyl-CoA helps direct metabolic flux and ensures that the cell's epigenetic landscape and transcriptional programs are appropriately tuned to its metabolic reality.
Biological Significance and Mechanistic Implications of Crotonoyl Coa Pathways
Role in Energy Homeostasis and Fuel Utilization
Crotonoyl-CoA is an integral component of cellular energy metabolism, primarily generated within the mitochondria through two main catabolic routes. nih.gov One major source is the β-oxidation of fatty acids, where it emerges as an intermediate in the breakdown of fatty acid molecules to produce acetyl-CoA. fiveable.mewikipedia.org The other significant pathway is the degradation of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan. nih.govwikipedia.org In this process, the enzyme glutaryl-CoA dehydrogenase (GCDH) catalyzes the oxidative decarboxylation of glutaryl-CoA to form crotonoyl-CoA. wikipedia.orgnih.gov
Once produced, crotonoyl-CoA is further metabolized. It can be converted to β-hydroxybutyryl-CoA, then to acetoacetyl-CoA, and ultimately to two molecules of acetyl-CoA. nih.govresearchgate.net This acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle to generate ATP, the primary energy currency of the cell. researchgate.net Additionally, crotonoyl-CoA is an intermediate in butanoate metabolism and can be reduced to butyryl-CoA by enzymes known as this compound carboxylases/reductases (CCRs). hmdb.caebi.ac.uk This metabolic flexibility allows crotonoyl-CoA to serve as a key node, channeling carbon skeletons from both fats and amino acids into central energy production pathways.
Table 1: Key Enzymes in Crotonoyl-CoA Metabolism
| Enzyme | Pathway | Function | EC Number |
| Glutaryl-CoA Dehydrogenase (GCDH) | Amino Acid Catabolism | Converts glutaryl-CoA to crotonoyl-CoA. wikipedia.org | 1.3.99.7 foodb.ca |
| Acyl-CoA Dehydrogenases | Fatty Acid β-Oxidation | Involved in the breakdown of fatty acids, producing crotonoyl-CoA as an intermediate. hmdb.ca | 1.3.99.- hmdb.ca |
| Enoyl-CoA Hydratase | Fatty Acid β-Oxidation | Hydrates crotonoyl-CoA to form 3-hydroxybutyryl-CoA. hmdb.ca | 4.2.1.17 hmdb.ca |
| Chromodomain Y-like (CDYL) | This compound Metabolism / Epigenetics | Acts as a this compound hydratase, converting this compound to β-hydroxybutyryl-CoA, thus regulating its availability for histone modification. nih.gov | N/A |
| p300/CBP | Histone Crotonylation | Acts as a histone crotonyltransferase (HCT), using crotonoyl-CoA to modify histones. nih.govresearchgate.net | N/A |
Impact on Gene Expression and Transcriptional Programs
Crotonoyl-CoA serves as the essential donor molecule for histone lysine (B10760008) crotonylation (Kcr), a post-translational modification that plays a significant role in transcriptional regulation. nih.gov This process is primarily catalyzed by the transcriptional coactivator p300 (and its paralog CBP), which possesses both histone acetyltransferase (HAT) and histone crotonyltransferase (HCT) activities. nih.govresearchgate.net
The cellular concentration of crotonoyl-CoA directly regulates the levels of histone crotonylation. nih.govnih.gov Fluctuations in the availability of crotonoyl-CoA, driven by metabolic changes, can alter the epigenetic landscape. nih.gov Studies have shown that p300-catalyzed histone crotonylation is a potent activator of transcription, in some contexts stimulating gene expression to a greater degree than histone acetylation. nih.govnih.govnih.gov This suggests a competitive relationship where the relative abundance of crotonoyl-CoA versus acetyl-CoA can influence which modification is deposited on histones, thereby fine-tuning gene expression programs. nih.govresearchgate.net In cell-based models, experimentally increasing the cellular concentration of crotonoyl-CoA leads to enhanced gene expression, which correlates with increased histone crotonylation at the regulatory elements of activated genes. nih.govnih.gov This mechanism provides a direct link between cellular metabolism and the control of transcriptional programs. nih.gov
Table 2: Research Findings on Crotonoyl-CoA and Gene Expression
| Model System | Experimental Condition | Key Finding |
| Cell-free transcription assay | Addition of this compound vs. acetyl-CoA with p300. nih.govnih.gov | p300-catalyzed histone crotonylation stimulated transcription to a greater degree than histone acetylation. nih.govnih.gov |
| Macrophage cell line (RAW 264.7) | Pre-treatment with sodium crotonate followed by LPS stimulation. nih.govnih.gov | Increased this compound concentration led to enhanced H3K18 crotonylation at inflammatory gene promoters and potentiated their expression. nih.govnih.gov |
| HeLa S3 cells | Knockdown of ATP citrate (B86180) lyase or pyruvate (B1213749) dehydrogenase. nih.gov | Depletion of the acetyl-CoA pool resulted in an increase in p300-catalyzed histone crotonylation, supporting a competitive model. nih.gov |
Involvement in Cellular Differentiation and Development (Mechanistic Studies in Model Organisms)
The link between crotonoyl-CoA metabolism and gene expression has profound implications for cellular differentiation and development. Mechanistic studies have demonstrated that histone crotonylation is a crucial regulator of cell fate decisions. nih.govembopress.org
In the context of pluripotent stem cells, histone crotonylation is vital for endoderm differentiation. nih.gov During the differentiation of human embryonic stem cells (hESCs), key enzymes responsible for producing crotonoyl-CoA are specifically induced in the emerging endodermal cells. nih.gov This increase in local crotonoyl-CoA production elevates histone crotonylation levels, which in turn enhances the expression of endodermal genes. nih.gov Chemical enhancement of histone crotonylation promotes this differentiation process, whereas the deletion of this compound-producing enzymes impairs it both in vitro and in vivo. nih.gov
Similarly, in the developing nervous system, histone crotonylation plays a key role in regulating the fate of neural stem/progenitor cells (NSPCs). embopress.orgnih.gov Elevated levels of histone crotonylation can activate bivalent gene promoters—which are poised for activation—in NSPCs. embopress.orgembopress.org This activation contributes to transcriptome remodeling and promotes neuronal differentiation, demonstrating that crotonoyl-CoA availability is a metabolic cue that helps guide developmental pathways. embopress.orgnih.govembopress.org
Contribution to Stress Response Pathways
Crotonoyl-CoA and its associated epigenetic modifications are also involved in cellular stress responses, particularly inflammation. nih.gov The lipopolysaccharide (LPS)-induced inflammatory response in macrophages serves as a key model for this process. nih.govnih.gov
Upon stimulation with LPS, an endotoxin (B1171834) that mimics bacterial infection, there is an increase in both histone acetylation and crotonylation at the promoters of inflammatory genes. nih.gov The availability of crotonoyl-CoA can significantly modulate the magnitude of this response. nih.gov Studies have shown that increasing the intracellular concentration of crotonoyl-CoA in macrophages prior to LPS stimulation leads to a dose-dependent increase in histone H3K18 crotonylation at the regulatory regions of inflammatory genes. nih.gov This enhanced crotonylation correlates with a stronger induction of gene expression, leading to increased secretion of inflammatory cytokines and chemokines. nih.gov This mechanism illustrates how the metabolic state, reflected by crotonoyl-CoA levels, can prime or enhance the cellular response to inflammatory stress. nih.gov
Association with Metabolic Dysregulation (Mechanistic Basis in Non-Human Models)
Defects in the metabolic pathways that produce or consume crotonoyl-CoA are the basis for several inherited metabolic disorders. hmdb.ca The pathophysiology of these diseases is often linked to the accumulation of toxic upstream metabolites or a deficiency in downstream products.
The most direct link between crotonoyl-CoA metabolism and disease is seen in Glutaric Aciduria Type I (GA-I). nih.gov This autosomal recessive disorder is caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH). wikipedia.orgnih.gov The primary function of GCDH is to convert glutaryl-CoA into crotonoyl-CoA during the breakdown of lysine, hydroxylysine, and tryptophan. wikipedia.orgreactome.org
In GA-I, the enzymatic block prevents the formation of crotonoyl-CoA from glutaryl-CoA. wikipedia.orgscience.gov This leads to the accumulation of glutaryl-CoA and its breakdown products, glutaric acid and 3-hydroxyglutaric acid, in tissues and body fluids. nih.gov These accumulating compounds are neurotoxic and are responsible for the characteristic brain damage, particularly to the basal ganglia, seen in affected individuals. wikipedia.orgnih.gov The pathology of GA-I is therefore a direct consequence of a failure in the metabolic pathway immediately upstream of crotonoyl-CoA synthesis. nih.govnih.gov
Role in Specific Cellular Processes (e.g., Spermatogenesis, DNA Damage Response, HIV Latency - Mechanistic)
The metabolic intermediate crotonoyl-CoA is intrinsically linked to a variety of critical cellular processes through its role as the primary substrate for histone and non-histone lysine crotonylation (Kcr). This post-translational modification (PTM) acts as an epigenetic regulator, translating changes in cellular metabolism into altered gene expression and protein function. The following sections detail the mechanistic involvement of crotonoyl-CoA-dependent pathways in spermatogenesis, the DNA damage response, and the latency of the human immunodeficiency virus (HIV).
Spermatogenesis
Histone crotonylation, fueled by crotonoyl-CoA, plays a pivotal role in the complex process of male germ cell differentiation. researchgate.netasu.edu It is particularly influential during the late stages of spermatogenesis, where it is associated with a specific gene expression program in haploid cells. asu.edu
A key regulatory mechanism involves the chromodomain Y-like (CDYL) protein, which functions as a this compound hydratase. researchgate.netnih.gov CDYL negatively regulates the levels of histone Kcr by enzymatically converting crotonoyl-CoA into β-hydroxybutyryl-CoA, thereby reducing the available substrate for histone crotonyltransferases. researchgate.netnih.gov This regulatory activity is crucial for two specific events in spermatogenesis:
Reactivation of sex chromosome-linked genes: During meiosis, sex chromosomes undergo widespread transcriptional repression. In the subsequent post-meiotic phase, specific genes on these chromosomes must be reactivated. Histone Kcr marks these reactivated X/Y-linked genes in round spermatids. asu.edunih.gov The regulation of crotonoyl-CoA levels by CDYL is intrinsically linked to this process. nih.gov
Genome-wide histone replacement: In elongating spermatids, histones are largely replaced by protamines to highly compact the sperm DNA. The CDYL-mediated regulation of histone Kcr is functionally implemented in this large-scale chromatin remodeling. nih.gov The introduction of crotonylation can destabilize nucleosome structure, which may facilitate the histone-to-protamine transition. nih.gov
Disruption of this crotonoyl-CoA-dependent pathway has significant consequences for male fertility. Studies in transgenic mice have demonstrated that dysregulation of histone Kcr, specifically through altered CDYL activity, leads to reduced sperm cell viability, decreased epididymal sperm count, and impaired sperm motility. researchgate.netnih.gov
Table 1: Key Proteins in Crotonoyl-CoA-Mediated Regulation of Spermatogenesis
| Protein | Function | Mechanistic Role in Spermatogenesis | Consequence of Dysregulation |
| CDYL | This compound Hydratase | Negatively regulates histone crotonylation by converting this compound to β-hydroxybutyryl-CoA. researchgate.netnih.gov | Impaired fertility, reduced sperm count and motility in mice. researchgate.netnih.gov |
| Histones | Structural proteins of chromatin | Undergo lysine crotonylation (Kcr), which marks active genes on sex chromosomes post-meiosis and facilitates histone-protamine exchange. asu.edunih.gov | Aberrant gene expression and chromatin compaction. |
DNA Damage Response
The DNA damage response (DDR) is a complex signaling network that maintains genomic stability. encyclopedia.pubnih.gov Lysine crotonylation, dependent on the intracellular pool of crotonoyl-CoA, has emerged as a critical PTM that links cellular metabolism to the DDR. encyclopedia.pubnih.govnih.gov Kcr occurs on both histone and non-histone proteins to coordinate cellular responses to genotoxic stress. nih.govresearchgate.net
The mechanistic role of crotonoyl-CoA and Kcr in the DDR involves several processes:
Transcriptional Repression at DNA Double-Strand Breaks (DSBs): When DSBs occur, the cell silences transcription in the surrounding chromatin to facilitate repair. The protein CDYL1 is rapidly recruited to these damage sites. nih.gov Through its this compound hydratase activity, CDYL1 locally depletes this compound, leading to a reduction in histone Kcr. nih.gov This decrease in histone Kcr contributes to the eviction of transcription elongation factors and subsequent transcriptional silencing, creating a permissive environment for repair machinery. nih.gov
DSB Repair: Crotonylation is also directly involved in the repair process itself. The deletion of CDYL1, which leads to an increase in global Kcr levels, has been shown to affect the crotonylation of several DNA repair factors. nih.gov For instance, Replication Protein A1 (RPA1), a key protein in homologous recombination (HR), is a downstream target. nih.gov Increased crotonylation of RPA1 enhances its interaction with single-stranded DNA (ssDNA) and other HR factors, suggesting a direct regulatory role for this modification in the mechanics of DNA repair. nih.gov
DNA Replication Stress Response: The regulation of Kcr is also implicated in managing stress during DNA replication, highlighting the broad involvement of this crotonoyl-CoA-dependent modification in maintaining genome integrity. nih.govnih.gov
Table 2: Mechanistic Roles of Crotonylation in the DNA Damage Response
| Process | Key Protein(s) | Role of this compound/Crotonylation | Outcome |
| DSB-induced Transcriptional Silencing | CDYL1 | CDYL1 acts as a this compound hydratase, reducing local histone Kcr at DSB sites. nih.gov | Repression of transcription to facilitate DNA repair. nih.gov |
| DSB Repair (Homologous Recombination) | RPA1 | Kcr of non-histone protein RPA1 is negatively regulated by CDYL. Increased Kcr enhances RPA1's interaction with ssDNA. nih.govnih.gov | Modulation of DNA repair factor activity. nih.gov |
HIV Latency
The establishment of stable, latent viral reservoirs is a major obstacle to eradicating HIV-1. nih.govnih.gov This latency is controlled, in part, by epigenetic modifications of the chromatin associated with the integrated viral DNA, known as the provirus. nih.gov Crotonoyl-CoA and its associated histone crotonylation have been identified as novel regulators of HIV latency. nih.govnih.gov
The core mechanism involves the enzyme Acyl-CoA Synthetase Short-chain Family Member 2 (ACSS2), which produces this compound. nih.govnih.gov The induction of ACSS2 expression leads to an increase in the intracellular concentration of this compound, which in turn drives histone crotonylation at the HIV long-terminal repeat (LTR), the promoter region of the virus. nih.govresearchgate.net
This increase in histone Kcr at the HIV LTR is part of a broader chromatin reprogramming that reverses latency:
It is associated with a concurrent increase in histone acetylation (a known mark of active transcription). nih.govnih.gov
It is also linked to a reduction in repressive histone methylation marks. nih.govnih.gov
This altered epigenetic landscape makes the viral promoter more accessible to the host cell's transcription machinery, leading to the reactivation of latent HIV. nih.govresearchgate.net Conversely, the pharmacological inhibition or siRNA-mediated knockdown of ACSS2 reduces histone crotonylation, dampens the reactivation of latent HIV, and promotes the suppression of viral transcription. nih.govnih.gov
Furthermore, the induction of crotonylation via ACSS2 has been shown to work synergistically with other latency-reversing agents (LRAs), such as protein kinase C agonists (PEP005) and histone deacetylase inhibitors (vorinostat), to enhance the reactivation of latent HIV. nih.govnih.gov This highlights the potential of targeting the crotonoyl-CoA pathway as a strategy for HIV eradication. nih.gov
Table 3: Regulation of HIV Latency by the Crotonoyl-CoA Pathway
| Component | Function/Role | Mechanism | Effect on HIV |
| ACSS2 | This compound producing enzyme | Increases intracellular this compound levels. nih.govnih.gov | Induction of ACSS2 reactivates latent HIV. nih.govresearchgate.net |
| This compound | Substrate for crotonylation | Serves as the donor for histone crotonylation at the HIV LTR. nih.gov | Increased levels drive histone crotonylation and viral transcription. nih.gov |
| Histone Crotonylation (Kcr) | Epigenetic modification | Marks the HIV LTR, leading to chromatin reprogramming (increased acetylation, decreased methylation). nih.govnih.gov | Reverses latency and promotes viral gene expression. nih.gov |
| ACSS2 Inhibition | Pharmacological or siRNA | Decreases this compound production and subsequent histone crotonylation. nih.govnih.gov | Diminishes HIV reactivation and suppresses transcription. nih.gov |
Comparative and Evolutionary Aspects of Crotonoyl Coa Metabolism
Crotonoyl-CoA in Eukaryotic Systems (e.g., Mammals, Yeast, Plants)
In eukaryotic organisms, crotonoyl-CoA is primarily generated within the mitochondria as a central intermediate in the catabolism of fatty acids and specific amino acids. researchgate.netnih.gov
Mammals: In mammalian cells, crotonoyl-CoA arises from two main mitochondrial pathways:
Fatty Acid β-Oxidation: It is a standard intermediate in the breakdown of fatty acids. uu.nlfiveable.me Specifically, it is formed during the oxidation of butyryl-CoA, catalyzed by acyl-CoA dehydrogenase. uu.nl
Amino Acid Catabolism: The degradation pathways of the essential amino acids lysine (B10760008) and tryptophan converge to produce glutaryl-CoA. researchgate.netnih.govresearchgate.net This is subsequently converted to crotonoyl-CoA through the action of glutaryl-CoA dehydrogenase (GCDH), which catalyzes an oxidative decarboxylation reaction. nih.govuu.nl
Once formed in the mitochondria, crotonoyl-CoA is typically hydrated by enoyl-CoA hydratase (also known as crotonase) to form β-hydroxybutyryl-CoA. researchgate.net This molecule is further processed to acetoacetyl-CoA and finally cleaved into two molecules of acetyl-CoA, which can then enter the citric acid (TCA) cycle for energy production. researchgate.netnih.gov
Beyond its bioenergetic role, crotonoyl-CoA is the donor molecule for a post-translational modification known as histone crotonylation. uu.nlnih.gov This epigenetic mark is associated with active gene transcription and appears to be more potent in stimulating transcription than histone acetylation. uu.nlnih.gov The cellular concentration of crotonoyl-CoA directly influences the levels of histone crotonylation, thereby linking cellular metabolic status to gene expression regulation. nih.gov While mitochondrial pathways are the primary endogenous source, exogenous sources of crotonate, potentially from the gut microbiome, can be converted to crotonoyl-CoA in the cytoplasm and nucleus, impacting the histone crotonylation landscape. nih.govuu.nl The enzyme acyl-CoA synthetase short-chain family member 2 (ACSS2) was initially proposed to catalyze this cytosolic conversion, but recent evidence suggests it is incapable of efficiently using crotonate as a substrate, indicating other enzymes may be involved. uu.nlbiorxiv.org
Yeast and Plants: In yeast, the metabolism of crotonoyl-CoA is also linked to fatty acid and amino acid breakdown. While less studied in the context of histone modifications compared to mammals, the fundamental metabolic pathways are conserved. The role of specific enzymes like the yeast ortholog of ACSS2, ACS2, in generating cytosolic crotonoyl-CoA is also a subject of ongoing research, with data indicating it cannot produce detectable levels of crotonoyl-CoA from crotonate. biorxiv.org
In plants, crotonoyl-CoA is an intermediate in pathways such as lysine degradation and fatty acid metabolism. umaryland.edu For example, in the model organism Pseudomonas aeruginosa, crotonoyl-CoA is involved in butyrate (B1204436) metabolism, fatty acid metabolism, and lysine degradation. umaryland.edu
| Eukaryotic System | Primary Location | Key Metabolic Pathways | Key Enzymes | Primary Function |
|---|---|---|---|---|
| Mammals | Mitochondria, Nucleus/Cytosol | Fatty Acid β-Oxidation, Lysine/Tryptophan Catabolism, Histone Crotonylation | Acyl-CoA Dehydrogenase, Glutaryl-CoA Dehydrogenase (GCDH), Enoyl-CoA Hydratase (Crotonase), p300 (Crotonyltransferase) | Energy production (via Acetyl-CoA), Epigenetic regulation |
| Yeast | Mitochondria | Fatty Acid β-Oxidation, Amino Acid Catabolism | Conserved dehydrogenases and hydratases | Energy production |
| Plants | Mitochondria/Peroxisomes | Fatty Acid β-Oxidation, Lysine Degradation | Conserved dehydrogenases and hydratases | Energy production, Amino acid turnover |
Crotonoyl-CoA in Prokaryotic Metabolism (Bacteria, Archaea)
Prokaryotes exhibit a much wider diversity of metabolic pathways involving crotonoyl-CoA, reflecting their ability to thrive in diverse environments. It plays roles in carbon assimilation, anaerobic degradation, carbon fixation, and the synthesis of secondary metabolites. pnas.org
Many bacteria that cannot use the glyoxylate (B1226380) cycle for growth on two-carbon compounds like acetate (B1210297) employ the ethylmalonyl-CoA (EMC) pathway as an alternative anaplerotic sequence. asm.orgnih.gov This pathway is crucial for organisms like Rhodobacter sphaeroides and the methylotroph Methylobacterium extorquens. nih.govpnas.org In the EMC pathway, two molecules of acetyl-CoA are used to form crotonoyl-CoA. asm.org The key, unprecedented reaction of this pathway is the reductive carboxylation of crotonoyl-CoA to (2S)-ethylmalonyl-CoA, catalyzed by the enzyme this compound carboxylase/reductase (CCR). pnas.orgwikipedia.org This reaction incorporates CO2 and effectively converts a C4 compound into a C5 dicarboxylic acid precursor, which is then used to replenish TCA cycle intermediates and synthesize glyoxylate for biomass production. nih.govpnas.org
In the absence of oxygen, many bacteria utilize crotonoyl-CoA in unique fermentation and degradation pathways.
Crotonate Fermentation: In syntrophic bacteria such as Syntrophomonas wolfei, crotonate is fermented by first activating it to this compound. researchgate.net The pathway then bifurcates: one molecule of this compound is oxidized to two molecules of acetyl-CoA, while another is reduced to butyryl-CoA. This strategy balances the redox state of the cell by regenerating NAD+ consumed in the oxidative branch. researchgate.net
Amino Acid Fermentation: Various Clostridia species ferment amino acids, generating crotonoyl-CoA as a central intermediate. For instance, Acidaminococcus fermentans converts glutamate (B1630785) to crotonoyl-CoA, which is subsequently disproportionated into acetate (via oxidation) and butyrate (via reduction). oup.com
Aromatic Compound Degradation: The anaerobic degradation of aromatic compounds often proceeds via the benzoyl-CoA pathway. oup.com In this pathway, the aromatic ring is reduced and opened, eventually yielding glutaryl-CoA. researchgate.net In many facultative anaerobes, a single enzyme, glutaryl-CoA dehydrogenase, dehydrogenates and decarboxylates glutaryl-CoA to crotonoyl-CoA, which is then channeled into β-oxidation to produce acetyl-CoA. oup.comresearchgate.net
Crotonoyl-CoA is a conserved intermediate in autotrophic carbon fixation cycles found in Archaea. Two such cycles are the 3-hydroxypropionate/4-hydroxybutyrate (HP/HB) cycle, used by Crenarchaeota like Metallosphaera sedula, and the dicarboxylate/4-hydroxybutyrate (D/HB) cycle. frontiersin.orgnih.gov Both cycles share a common module for regenerating two molecules of acetyl-CoA from succinyl-CoA. frontiersin.org A key step in this regeneration process is the hydration of crotonoyl-CoA to (S)-3-hydroxybutyryl-CoA, which is then dehydrogenated to acetoacetyl-CoA. frontiersin.orgnih.gov In many archaea, these two steps are catalyzed by a bifunctional crotonase/3-hydroxybutyryl-CoA dehydrogenase. frontiersin.orgnih.gov In Thaumarchaeota like Nitrosopumilus maritimus, a promiscuous enzyme functions as both a this compound hydratase and a 3-hydroxypropionyl-CoA dehydratase, contributing to the high energy efficiency of its carbon fixation pathway. d-nb.infonih.gov
In some bacteria, the metabolic flux of crotonoyl-CoA is directed toward the synthesis of complex natural products. The enzyme this compound reductase (CCR) can reduce crotonoyl-CoA to butyryl-CoA. ebi.ac.uk This butyryl-CoA then serves as a starter or extender unit for polyketide synthases (PKS). This is observed in the biosynthesis of the polyketide antibiotic tylosin (B1662201) by Streptomyces fradiae and the phytotoxin coronatine (B1215496) by Pseudomonas syringae. ebi.ac.uk
| Prokaryotic Pathway | Organism Type (Examples) | Role of Crotonoyl-CoA | Key Enzyme(s) |
|---|---|---|---|
| Ethylmalonyl-CoA Pathway | Bacteria lacking glyoxylate cycle (R. sphaeroides, M. extorquens) | Substrate for carboxylation | This compound Carboxylase/Reductase (CCR) |
| Anaerobic Degradation | Fermenting/Syntrophic Bacteria (Clostridium, S. wolfei) | Redox intermediate | Butyryl-CoA Dehydrogenase |
| Carbon Fixation (HP/HB Cycle) | Archaea (M. sedula, N. maritimus) | Intermediate in acetyl-CoA regeneration | This compound Hydratase, 3-Hydroxybutyryl-CoA Dehydrogenase |
| Secondary Metabolite Synthesis | Bacteria (S. fradiae, P. syringae) | Precursor for polyketide building blocks | This compound Reductase (CCR) |
Evolutionary Conservation and Divergence of Crotonoyl-CoA Related Enzymes and Pathways
The enzymes that metabolize crotonoyl-CoA demonstrate clear instances of both conservation and convergent evolution. This compound carboxylase/reductase (CCR), the key enzyme of the EMC pathway, belongs to the widespread medium-chain dehydrogenase/reductase superfamily. pnas.orgpnas.org It is thought to have evolved from ancestral enoyl-CoA reductases, acquiring the novel ability to carboxylate its substrate in addition to reducing it. pnas.org
In archaeal carbon fixation, the enzymes responsible for crotonoyl-CoA hydration show remarkable evolutionary plasticity. While many archaea possess a conserved bifunctional this compound hydratase/dehydrogenase, analysis of Crenarchaeota (M. sedula) and Thaumarchaeota (N. maritimus) reveals a case of convergent evolution. d-nb.info In both lineages, a promiscuous 3-hydroxypropionyl-CoA dehydratase/crotonyl-CoA hydratase was independently recruited from a pool of bacterial enoyl-CoA hydratases to perform two distinct steps in the HP/HB cycle. d-nb.info This highlights how different evolutionary paths can converge on a similar biochemical solution to optimize a metabolic pathway. The stereospecificity of the hydride transfer from NAD(P)H in the medium-chain dehydrogenase/reductase superfamily, which includes CCR, is highly conserved, despite the wide variety of substrates and reactions catalyzed by its members. pnas.org
Advanced Methodologies in Crotonoyl Coa Research
Molecular Biology and Genetic Manipulation Techniques
Gene Knockout/Knockdown Studies in Model Systems
For instance, the enzyme acyl-CoA synthetase 2 (ACSS2) has been implicated in the synthesis of crotonoyl-CoA from crotonate in mammalian cells. Knockdown of ACSS2 has been shown to lead to a reduction in basal histone crotonylation, suggesting its role in providing the crotonoyl-CoA substrate for this epigenetic modification. nih.govfrontiersin.org However, direct in vitro experiments with purified or recombinant ACSS2 have indicated that it may not directly generate crotonoyl-CoA from crotonate, suggesting other mechanisms or enzymes might be involved in its production from exogenous crotonate. biorxiv.org
In the context of histone crotonylation, which is influenced by intracellular crotonoyl-CoA concentrations, studies have shown that experimentally altering these levels through genetic perturbations can impact gene expression. nih.gov For example, in macrophage cell lines (RAW 264.7), increasing or decreasing cellular crotonoyl-CoA concentrations led to enhanced or diminished gene expression, respectively, correlating with changes in histone crotonylation at regulatory elements of activated genes. nih.gov
Another example involves short-chain enoyl-coenzyme A (CoA) hydratase (encoded by ECHS1). Deficiency in this enzyme in cardiomyocyte hypertrophy can lead to increased levels of crotonoyl-CoA, which in turn facilitates the crotonylation of histones H3K18 and H2BK12, promoting the expression of hypertrophic genes. researchgate.net
Fungal models, such as Aspergillus nidulans, have also been utilized to study enzyme deficiencies related to crotonoyl-CoA. For example, in 3-methylcrotonyl-CoA carboxylase (MCC)-deficient fungal cells, culturing in leucine (B10760876) medium resulted in the specific accumulation of 3-hydroxyisovalerate, a metabolic consequence similar to that observed in humans with equivalent enzyme deficiencies. This accumulation is thought to result from the hydration of 3-methylthis compound by crotonase (enoyl-CoA hydratase) followed by spontaneous deacylation. csic.es
These studies provide valuable insights into the intricate metabolic networks involving crotonoyl-CoA and its impact on cellular function and gene regulation.
Overexpression and Recombinant Protein Production
Overexpression and recombinant protein production are fundamental techniques for studying the enzymes that synthesize, metabolize, or interact with crotonoyl-CoA. These methods enable the purification of enzymes in sufficient quantities for detailed biochemical, structural, and mechanistic characterization.
This compound carboxylase/reductase (Ccr), a key enzyme in the ethylmalonyl-CoA pathway, has been heterologously produced in Escherichia coli and characterized. pnas.org This enzyme catalyzes the reductive carboxylation of (E)-crotonyl-CoA to ethylmalonyl-CoA, a unique biochemical reaction. pnas.orgresearchgate.netpnas.org The recombinant production allows for the study of its kinetics, substrate specificity, and stereochemistry. pnas.orgresearchgate.netpnas.org For instance, Ccr from Rhodobacter sphaeroides has been purified and its properties, including its ability to reduce this compound to butyryl-CoA in the absence of CO2, have been characterized. pnas.org
Similarly, enzymes involved in the conversion of crotonoyl-CoA to acetoacetyl-CoA during autotrophic CO2 fixation, such as the bifunctional this compound hydratase/(S)-3-hydroxybutyryl-CoA dehydrogenase (e.g., Msed_0399 from Metallosphaera sedula), have been produced recombinantly and purified. nih.govfrontiersin.org These recombinant proteins facilitate the analysis of their catalytic properties, including their apparent Km values for crotonoyl-CoA. frontiersin.org
The ability to overexpress and purify these enzymes is crucial for understanding their roles in various metabolic cycles and for potential applications in biotechnology, such as the design of novel CO2 fixation pathways.
Computational Modeling and Bioinformatics for Pathway Analysis
Molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) molecular dynamics simulations have been employed to understand the mechanism of this compound carboxylase/reductase (Ccr). These computational methods help in identifying CO2 binding locations, free energy profiles within the active site, and outlining the CO2 fixation reaction mechanisms, including the formation of a covalent adduct intermediate. nih.govacs.org Such simulations can explain the enzyme's efficiency by suggesting how this adduct stores the enolate, preventing side reactions. nih.govacs.org
Density functional theory (DFT) methods have been used to investigate the catalytic mechanisms of enzymes like enoyl-CoA hydratase (also known as crotonase), which catalyzes the hydration of α,β-unsaturated thiolester substrates such as crotonoyl-CoA. These studies provide insights into the stepwise mechanism involving an enolate intermediate and the roles of specific active site residues. sioc-journal.cn
Bioinformatics analysis is widely used to predict metabolic pathways, identify potential enzyme functions, and analyze relationships between genes and metabolites. For example, in the study of icumazole biosynthesis, bioinformatic analysis predicted potential biosynthetic gene clusters and identified IcuL as a new type of this compound carboxylase/reductase, distinct from canonical CCRs. biorxiv.org
Furthermore, bioinformatics analysis has identified numerous crotonylation sites in proteins and their involvement in vital cellular pathways and functions, such as glycolysis/gluconeogenesis and vascular smooth muscle contraction, highlighting the widespread impact of crotonylation within cells. researchgate.net Metabolic modeling, such as the METIS approach, has also been successfully applied to improve in vitro CO2 fixation cycles, including the this compound/ethylmalonyl-CoA/hydroxybutyryl-CoA (CETCH) cycle, demonstrating its utility in optimizing complex metabolic systems. researchgate.net
In Vitro Reconstitution of Crotonoyl-CoA Pathways
In vitro reconstitution involves assembling purified enzymes and cofactors in a controlled environment to mimic and study metabolic pathways outside of their native cellular context. This approach is invaluable for validating proposed pathways, dissecting individual reaction steps, and engineering novel synthetic pathways.
One prominent example is the in vitro reconstitution of the this compound/ethylmalonyl-CoA/hydroxybutyryl-CoA (CETCH) cycle, a synthetic CO2-fixation pathway. researchgate.netnih.govnih.gov This cycle, comprising 17 enzymes from various organisms, converts CO2 into organic molecules. researchgate.netnih.govnih.gov The feasibility of the CETCH cycle was demonstrated by stepwise reconstitution of its central CO2-fixation reaction sequence, starting with propionyl-CoA and sequentially adding enzymes to observe the formation of key intermediates. nih.gov This work showcases the power of in vitro reconstitution in expanding the known CO2-fixation pathways and opening avenues for biotechnological applications. nih.gov
Another instance involves the in vitro reconstitution of 3-methylthis compound carboxylase (MCC) activity from purified components. This allowed for the kinetic characterization of the MCC complex with various acyl-CoA substrates, including 3-methyl-crotonyl-CoA. researchgate.net Such reconstitutions are crucial for understanding the precise enzymatic steps and substrate specificities within complex metabolic routes.
The ability to reconstitute these pathways in vitro allows for detailed mechanistic studies, optimization of reaction conditions, and the potential for cell-free biomanufacturing. researchgate.net
Future Directions and Emerging Research Avenues
Elucidating Undefined Metabolic Sources and Intercompartmental Dynamics of Crotonoyl-CoA
Crotonoyl-CoA is recognized as an intermediate in the β-oxidation of fatty acids and the catabolism of essential amino acids such as lysine (B10760008) and tryptophan mdpi.comwikipedia.org. While its production within mitochondria from these catabolic pathways is established, the precise metabolic sources and mechanisms governing its intracellular and intranuclear concentrations remain largely undefined nih.govresearchgate.netnih.gov.
Research suggests that extracellular crotonate, a short-chain fatty acid, can be converted to crotonoyl-CoA by enzymes like acyl-CoA synthetase short chain family member 2 (ACSS2), thereby influencing intracellular crotonoyl-CoA levels and subsequent crotonylation nih.govfrontiersin.orgrsc.orgnih.govresearchgate.net. However, recent findings indicate that ACSS2 may not directly generate crotonoyl-CoA from crotonate, suggesting the involvement of other, yet-to-be-identified enzymes or pathways biorxiv.orgbiorxiv.org. Further investigation is crucial to pinpoint these alternative metabolic routes and enzymes contributing to crotonoyl-CoA synthesis, particularly within specific cellular compartments like the nucleus and cytoplasm researchgate.netnih.gov. A comprehensive understanding of the factors influencing the intracellular concentration of crotonoyl-CoA is paramount, given its direct impact on the extent of protein crotonylation nih.govfrontiersin.orgmdpi.comfrontiersin.orgspandidos-publications.com.
Unraveling the Full Spectrum of Crotonoyl-CoA-Mediated Protein Modifications
Protein lysine crotonylation (Kcr), facilitated by crotonoyl-CoA, is a widespread post-translational modification found on both histones and numerous non-histone proteins across diverse organisms nih.govmdpi.comfrontiersin.orgspandidos-publications.com. While its role in histone modification is well-established, the complete range of non-histone proteins undergoing crotonylation and the functional implications of these modifications are still largely unexplored nih.govmdpi.comnih.govresearchgate.net.
Future research will prioritize comprehensive proteomic profiling to identify novel crotonylation sites on non-histone proteins in various cellular contexts, tissues, and disease states mdpi.comnih.gov. The advancement of high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) technology and the development of specific chemical probes are critical for this endeavor mdpi.comuu.nlrsc.org. A key area of investigation involves understanding how crotonylation alters the activity, localization, stability, and interactions of these non-histone proteins researchgate.netnih.gov. Furthermore, exploring the interplay and potential crosstalk between crotonylation and other lysine acylation modifications, such as acetylation and succinylation, on the same or different proteins will provide deeper insights into the complexity of cellular regulation nih.govmdpi.comfrontiersin.org.
Deeper Mechanistic Understanding of Crotonoyl-CoA in Gene Regulation and Epigenetics
Crotonoyl-CoA's function as the substrate for histone crotonylation positions it as a significant player in gene regulation and epigenetics nih.govmdpi.comfrontiersin.orgspandidos-publications.comfrontiersin.org. Histone crotonylation is strongly associated with active transcription, often co-localizing with gene promoter and enhancer regions, and has been observed to stimulate transcription more potently than histone acetylation in certain contexts nih.govmdpi.comfrontiersin.orgspandidos-publications.com.
Key research directions include:
Identification of "Writer," "Reader," and "Eraser" Proteins : While some crotonyltransferases (writers) like p300/CBP and decrotonylases (erasers) such as histone deacetylases (HDACs) and sirtuins (SIRT1, SIRT2, SIRT3) have been identified, the complete set of enzymes that add, recognize, and remove crotonyl marks, particularly on non-histone proteins, requires further characterization nih.govnih.govmdpi.comfrontiersin.orgspandidos-publications.comnih.govnih.gov. For instance, the chromodomain Y-like (CDYL) protein acts as a this compound hydratase, converting crotonoyl-CoA to β-hydroxybutyryl-CoA, thereby negatively regulating histone crotonylation researchgate.netnih.govresearchgate.netmednexus.orgtandfonline.combjmu.edu.cn. Further investigation into these regulatory factors is crucial for understanding the intricate mechanisms of crotonylation mdpi.comnih.gov.
Molecular Mechanisms of Transcriptional Activation : Elucidating how crotonylation, with its unique rigid planar conformation due to a carbon-carbon double bond, specifically influences nucleosome structure, DNA accessibility, and the recruitment of transcription factors and chromatin remodelers is vital frontiersin.orgnih.gov.
Crosstalk with Other Epigenetic Marks : Understanding the competitive relationship between crotonylation and acetylation for the same lysine residues and how the relative cellular concentrations of crotonoyl-CoA and acetyl-CoA influence this balance is a critical area of study frontiersin.orgmdpi.comnih.govresearchgate.netnih.gov.
Exploring Crotonoyl-CoA's Role in Specific Physiological and Pathophysiological Contexts (Mechanistic Focus)
Crotonoyl-CoA and its associated protein crotonylation have been implicated in a wide array of biological processes and diseases, including reproduction, development, cancer, cardiovascular diseases, kidney injury, and neurological disorders nih.govfrontiersin.orgnih.govmdpi.comfrontiersin.orgresearchgate.netresearchgate.netmednexus.orgnih.gov. Future research will focus on the precise mechanistic roles of crotonoyl-CoA in these contexts.
Examples of specific areas for mechanistic investigation include:
Cancer : Understanding how glioblastoma stem cells reprogram lysine catabolism, leading to the accumulation of intracellular crotonoyl-CoA and histone H4 lysine crotonylation, and how this impacts tumor growth and immune evasion frontiersin.orgspandidos-publications.com. The role of glutaryl-CoA dehydrogenase (GCDH) in promoting histone lysine crotonylation in the nucleus and its implications for tumor development and immune microenvironment modulation are also key areas of study frontiersin.org.
Cardiovascular Disease : Investigating how mutations in genes like ECHS1 (Short-chain enoyl-CoA hydratase) affect crotonoyl-CoA levels and histone crotonylation, contributing to cardiomyopathies such as hypertrophic cardiomyopathy frontiersin.orgtandfonline.com.
DNA Damage and Repair : Exploring the role of CDYL-regulated RPA1 crotonylation in homologous recombination-mediated DNA repair researchgate.netnih.gov.
Spermatogenesis : Delving into how CDYL-regulated histone crotonylation impacts the reactivation of sex chromosome-linked genes and genome-wide histone replacement during spermatogenesis nih.govbjmu.edu.cn.
Metabolic Diseases : Investigating how imbalances in crotonoyl-CoA metabolism contribute to conditions like glutaric aciduria type I and other metabolic disorders linked to abnormalities in acyl-CoA oxidases and dehydrogenases hmdb.ca.
Biotechnological and Metabolic Engineering Applications Leveraging Crotonoyl-CoA Pathways
The growing understanding of crotonoyl-CoA metabolism and its role in protein crotonylation opens new avenues for biotechnological and metabolic engineering applications.
Potential future directions include:
Modulating Cellular Crotonylation Levels : Developing strategies to precisely control intracellular crotonoyl-CoA concentrations to influence gene expression and cellular phenotypes for therapeutic purposes frontiersin.orgmdpi.comfrontiersin.orgspandidos-publications.comnih.govnih.gov. For instance, manipulating enzymes like ACSS2 or CDYL could alter crotonoyl-CoA availability nih.govnih.govmednexus.orgbjmu.edu.cn.
Bioproduction : Leveraging crotonoyl-CoA as an intermediate in fermentation pathways, such as butyric acid fermentation, for the production of valuable chemicals or biofuels wikipedia.orgmdpi.comnottingham.ac.uk. Enzymes like this compound carboxylase/reductase (Ccr) that convert crotonoyl-CoA to other intermediates like ethylmalonyl-CoA are of interest for producing precursors for polyketide biosynthesis uni-marburg.denih.gov.
Therapeutic Interventions : Designing interventions that target crotonoyl-CoA-related enzymes or pathways to modulate crotonylation levels in diseases where it is dysregulated, such as cancer or cardiovascular conditions frontiersin.orgresearchgate.netnih.govnih.govscbt.com.
Development of Novel Probes and Inhibitors for Crotonoyl-CoA Metabolism
The development of specific and sensitive chemical tools is crucial for advancing the study of crotonoyl-CoA and its associated modifications.
Future research will focus on:
Novel Chemical Probes : Designing and synthesizing advanced chemical probes that can selectively react with the crotonyl moiety for the detection, identification, and site-specific quantification of crotonylated proteins in live cells and tissues rsc.orgnih.govuu.nlrsc.orgresearchgate.net. These probes can utilize chemistries like thiol-ene click reactions or bioorthogonal labeling strategies uu.nlrsc.org.
Specific Inhibitors : Developing highly selective inhibitors for enzymes involved in crotonoyl-CoA synthesis, degradation, or utilization (e.g., ECHS1 inhibitors, CDYL inhibitors, or specific crotonyltransferases/decrotonylases) nih.govmednexus.orgbjmu.edu.cnnih.govscbt.com. Such inhibitors would serve as powerful pharmacological tools to dissect the precise functions of crotonoyl-CoA and crotonylation in various biological processes and disease models scbt.com.
Reporter Systems : Creating genetically encoded reporter systems that can monitor real-time fluctuations in crotonoyl-CoA levels or crotonylation events within living cells.
These future directions promise to significantly deepen our understanding of crotonoyl-CoA's multifaceted roles in cellular metabolism, epigenetics, and disease, paving the way for novel diagnostic and therapeutic strategies.
Q & A
Q. What are the primary metabolic roles of crotonoyl-CoA, and how can researchers experimentally validate its involvement in these pathways?
Crotonoyl-CoA is a central intermediate in fatty acid β-oxidation (peroxisomal and mitochondrial), lysine degradation, and amino acid metabolism . To confirm its role:
- Isotopic Tracing : Use -labeled precursors (e.g., lysine or fatty acids) and track incorporation into crotonoyl-CoA via LC-MS .
- Enzyme Knockout/Inhibition : Silence genes like ACADS (acyl-CoA dehydrogenase) or ECH1 (enoyl-CoA hydratase) and measure crotonoyl-CoA accumulation using HPLC .
- Pathway-Specific Assays : For β-oxidation, monitor HO production (peroxisomal) or NADH oxidation (mitochondrial) in isolated organelles .
Q. What are the standard enzymatic assays for measuring crotonoyl-CoA activity, and how should kinetic parameters be optimized?
- Spectrophotometric Assays : Track NADH oxidation (340 nm) in reactions with crotonoyl-CoA and acyl-CoA dehydrogenases .
- Key Parameters :
- Substrate Saturation : Use crotonoyl-CoA concentrations spanning 0–500 μM to determine (reported range: 69–257 μM) .
- Buffer Conditions : Optimize pH (e.g., Tris-HCl pH 7.5) and ionic strength (e.g., 500 mM NaCl for FabZ stability) .
- Temperature Control : Perform assays at 25–28°C to prevent enzyme denaturation .
- Substrate Saturation : Use crotonoyl-CoA concentrations spanning 0–500 μM to determine (reported range: 69–257 μM) .
Advanced Research Questions
Q. How do structural variations in enzymes like FabZ or FabI influence crotonoyl-CoA binding and catalysis?
- Crystallography : Resolve enzyme-crotonoyl-CoA complexes (e.g., PDB 7D0Q for HBO1-BRPF2) to identify binding pockets and catalytic residues .
- Mutagenesis : Target residues in the substrate-binding loop (e.g., PfFabZ Thr-42) and measure shifts using Michaelis-Menten kinetics .
- Molecular Dynamics Simulations : Model conformational changes during crotonoyl-CoA binding to enzymes like Toxoplasma gondii FabZ .
Q. How can researchers reconcile discrepancies in reported KmK_mKm values for crotonoyl-CoA across studies?
Discrepancies arise from:
- Substrate Purity : Verify crotonoyl-CoA integrity via NMR or mass spectrometry .
- Enzyme Isoforms : Compare values for homologs (e.g., Plasmodium FabZ = 86 μM vs. Campylobacter jejuni FabZ = 69 μM) .
- Assay Conditions : Standardize NADH concentrations (e.g., 200 μM for malarial enoyl-ACP reductase) and avoid non-physiological salts .
Q. What strategies are effective for designing competitive inhibitors of crotonoyl-CoA-dependent enzymes?
- Substrate Analog Synthesis : Develop analogs like α-hydroxybutyryl-CoA or 2-bromo-4-chlorophenyl derivatives to compete with crotonoyl-CoA binding .
- Ki Determination : Use Dixon plots for competitive inhibition (e.g., INH against Candidatus FabI with = 0.11 μM for NADH) .
- High-Throughput Screening : Screen compound libraries against FabZ/FabI enzymes using fluorescence polarization .
Q. How can synthetic biology approaches leverage crotonoyl-CoA as a precursor for bioproduction?
- Pathway Engineering :
- Heterologous Expression : Introduce acr (acyl-CoA reductase) and pha (polyhydroxyalkanoate synthase) genes to convert crotonoyl-CoA into bioplastics .
- Co-Substrate Optimization : Combine ATP and acetate with crotonoyl-CoA to enhance acetaldehyde production in E. coli .
- Computational Tools : Use RetroPath or DESHARKY to design pathways with crotonoyl-CoA nodes and predict flux .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
